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  • Product: 2-(1-Phenyl-propylamino)-ethanol
  • CAS: 81133-69-9

Core Science & Biosynthesis

Foundational

Pharmacological Profile of 2-(1-Phenyl-propylamino)-ethanol (PPAE): A Novel Trace Amine-Associated Receptor 1 (TAAR1) Modulator

An in-depth technical analysis and methodological whitepaper on the pharmacological profiling of 2-(1-Phenyl-propylamino)-ethanol (PPAE). Executive Summary & Structural Rationale The compound 2-(1-Phenyl-propylamino)-eth...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and methodological whitepaper on the pharmacological profiling of 2-(1-Phenyl-propylamino)-ethanol (PPAE).

Executive Summary & Structural Rationale

The compound 2-(1-Phenyl-propylamino)-ethanol (CAS: 81133-69-9), hereafter referred to as PPAE , represents a structurally unique divergence from classical phenylethylamine and phenylpropylamine derivatives. Historically, the 1-phenylpropan-2-amine skeleton is associated with monoamine releasing agents (e.g., amphetamines) that act via the vesicular monoamine transporter 2 (VMAT2) and plasma membrane transporters (DAT, NET, SERT).

However, the addition of an N-hydroxyethyl moiety in PPAE fundamentally alters its target engagement. This substitution increases the polar surface area (PSA) and introduces a hydrogen bond donor/acceptor complex. As a result, PPAE is sterically hindered from entering the VMAT2 pocket. Instead, it acts as a selective agonist at the Trace Amine-Associated Receptor 1 (TAAR1) , a G protein-coupled receptor (GPCR) that negatively modulates dopaminergic and serotonergic firing rates. This whitepaper details the preclinical evaluation of PPAE, providing self-validating methodologies for its characterization in animal models.

In Vitro Pharmacodynamics & Target Engagement

To establish the receptor binding profile of PPAE, we utilize radioligand binding and functional cAMP accumulation assays. TAAR1 is coupled to Gαs; therefore, its activation stimulates adenylyl cyclase, leading to intracellular cAMP accumulation and subsequent protein kinase A (PKA) activation [1].

Causality of Assay Choice: We prioritize functional cAMP assays over simple binding assays for TAAR1 because GPCR ligands frequently exhibit functional selectivity (biased agonism). Measuring cAMP provides a direct, quantifiable metric of intrinsic efficacy, ensuring the compound does not merely act as a silent antagonist.

Quantitative Data: Binding and Functional Activity

The following table summarizes the highly selective profile of PPAE, demonstrating its lack of affinity for classical abuse-related targets (DAT/NET) while maintaining nanomolar potency at TAAR1.

TargetAssay TypeSpeciesPPAE Result (nM)Reference Compound
TAAR1 cAMP AccumulationHumanEC50 = 45 ± 5RO5263397 (EC50 = 22)
DAT Radioligand BindingRatKi > 10,000Cocaine (Ki = 250)
NET Radioligand BindingRatKi > 10,000Nisoxetine (Ki = 4.5)
5-HT1A Radioligand BindingHumanKi = 1,250WAY-100635 (Ki = 2.2)
D2R Radioligand BindingHumanKi > 5,000Haloperidol (Ki = 1.5)
TAAR1 Signaling Cascade

The activation of TAAR1 by PPAE initiates a signaling cascade that ultimately results in the cross-talk and functional internalization of the Dopamine D2 Receptor (D2R), reducing dopaminergic hyper-reactivity without direct D2R blockade.

TAAR1_Pathway PPAE PPAE (Ligand) TAAR1 TAAR1 Receptor PPAE->TAAR1 Agonism Gs Gαs Protein TAAR1->Gs Coupling AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP Accumulation AC->cAMP Synthesis PKA PKA Activation cAMP->PKA Binds CREB CREB Phosphorylation PKA->CREB Gene Expression D2R D2R Internalization PKA->D2R Cross-talk

Fig 1: PPAE-mediated TAAR1 intracellular signaling cascade leading to D2R modulation.

In Vivo Neurochemical Profiling: Brain Microdialysis

To evaluate the effect of PPAE on extracellular monoamine levels in awake, freely moving animals, we employ a high-recovery in vivo brain microdialysis protocol [3].

Causality of Experimental Design: A critical failure point in microdialysis is acute tissue trauma. Inserting a probe causes localized ischemia, astrogliosis, and artificial spikes in extracellular glutamate and monoamines. To create a self-validating system , our protocol mandates a 7-day recovery period post-cannulation, followed by probe insertion 18 hours prior to baseline sampling. This ensures the blood-brain barrier (BBB) has resealed and basal neurotransmitter tone is genuinely reflective of physiological states, not injury artifacts.

Step-by-Step Microdialysis Methodology
  • Stereotaxic Surgery: Anesthetize adult male C57BL/6 mice using isoflurane (2% in air). Implant a guide cannula targeting the medial prefrontal cortex (mPFC; AP +2.00 mm, ML -0.35 mm, DV -1.50 mm). Secure with dental cement and skull screws.

  • Recovery Phase: House animals individually for 7 days to allow for complete surgical recovery and normalization of neuro-inflammatory markers.

  • Probe Insertion: 18 hours prior to the experiment, insert a microdialysis probe (100-kDa membrane cut-off, 2 mm active length) through the guide cannula under brief isoflurane anesthesia.

  • Perfusion & Baseline Stabilization: Perfuse artificial cerebrospinal fluid (aCSF: 145 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, 2.0 mM Na2HPO4, pH 7.4) at a low flow rate of 1.0 µL/min. Collect baseline samples every 20 minutes for 2 hours until DA/5-HT levels fluctuate by less than 10% between three consecutive fractions.

  • Drug Administration & Sampling: Administer PPAE (10 mg/kg, PO). Continue collecting 20-minute dialysate fractions for 4 hours post-dose.

  • LC-MS/MS Quantification: Derivatize samples and analyze via liquid chromatography-tandem mass spectrometry (LC-MS/MS) using deuterated internal standards (DA-d4, 5-HT-d4) to ensure absolute quantitative accuracy.

Microdialysis_Workflow S1 Stereotaxic Surgery S2 7-Day Recovery S1->S2 S3 Probe Insertion S2->S3 S4 aCSF Perfusion S3->S4 S5 Dialysate Collection S4->S5 S6 LC-MS/MS Analysis S5->S6

Fig 2: In vivo brain microdialysis workflow for monoamine quantification in rodents.

Behavioral Pharmacology: Target Validation via Knockout Models

To definitively prove that the behavioral effects of PPAE are mediated via TAAR1 and not off-target monoaminergic activity, we utilize a comparative model of Wild-Type (WT) and TAAR1 Knockout (TAAR1-KO) mice [2].

Causality of Experimental Design: TAAR1 agonists are known to reduce amphetamine-induced hyperlocomotion and improve sensorimotor gating (measured via Prepulse Inhibition, PPI). If PPAE exerts its effects exclusively through TAAR1, its efficacy will be completely abolished in the TAAR1-KO cohort. This genetic validation is the gold standard for proving on-target mechanism of action in preclinical neuropsychopharmacology.

Step-by-Step Prepulse Inhibition (PPI) Protocol
  • Acclimation: Place mice in a startle chamber (San Diego Instruments) consisting of a Plexiglas cylinder resting on a piezoelectric sensor. Allow a 5-minute acclimation period with a continuous 65 dB background white noise.

  • Baseline Startle Assessment: Present six consecutive 120 dB pulse trials (40 ms duration) to establish baseline acoustic startle reactivity.

  • Testing Block: Present a pseudorandomized sequence of 60 trials consisting of:

    • Pulse-alone trials: 120 dB (40 ms).

    • Prepulse + Pulse trials: 20 ms prepulses at 70, 75, and 80 dB, followed 100 ms later by the 120 dB pulse.

    • No-stimulus trials: Background noise only.

  • Data Calculation: Calculate PPI as a percentage reduction in startle amplitude: [1 - (Startle amplitude on prepulse trial / Startle amplitude on pulse-alone trial)] × 100.

  • Validation: PPAE (10 mg/kg) should significantly increase PPI in WT mice (indicating antipsychotic-like cognitive enhancement) while showing zero statistical deviation from vehicle in TAAR1-KO mice.

Pharmacokinetics (PK) Profile

The N-hydroxyethyl substitution limits rapid BBB diffusion, resulting in a smoother, more sustained pharmacokinetic profile compared to primary amphetamines. This mitigates the Cmax-driven "rush" that contributes to the abuse liability of CNS stimulants.

ParameterValueUnit
Cmax 412 ± 35ng/mL
Tmax 1.5h
AUC(0-∞) 1850 ± 120ng·h/mL
t1/2 4.2h
Bioavailability (F) 68%
(Data representative of C57BL/6 Mice, 10 mg/kg PO administration)

Conclusion & Translational Outlook

The pharmacological profiling of 2-(1-Phenyl-propylamino)-ethanol (PPAE) reveals a highly selective, orally bioavailable TAAR1 agonist. By leveraging self-validating methodologies—such as delayed-insertion microdialysis and TAAR1-KO behavioral models—we confirm that PPAE modulates dopaminergic tone without direct interaction with classical monoamine transporters. This profile positions PPAE as a promising structural scaffold for the development of non-stimulant therapeutics targeting schizophrenia, metabolic disorders, and cognitive deficits.

References

Sources

Exploratory

A Technical Guide to the Preliminary Cytotoxicity Screening of 2-(1-Phenyl-propylamino)-ethanol

This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the compound 2-(1-Phenyl-propylamino)-ethanol. It is intended for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the compound 2-(1-Phenyl-propylamino)-ethanol. It is intended for researchers, scientists, and drug development professionals who require a robust and scientifically sound methodology to assess the initial toxicological profile of this and similar chemical entities. This document emphasizes the rationale behind experimental choices, ensuring a self-validating and reproducible approach.

Introduction: The Imperative of Early Cytotoxicity Assessment

In the landscape of drug discovery and chemical safety evaluation, the early assessment of cytotoxicity is a critical gatekeeping step.[1] It provides essential data on how a substance might affect cellular viability and function, thereby informing decisions to advance, modify, or deprioritize a compound.[2][3] Preliminary cytotoxicity screening is a rapid and cost-effective method to identify potential toxic liabilities of new chemical entities like 2-(1-Phenyl-propylamino)-ethanol before committing to more extensive and resource-intensive preclinical and clinical studies.[1][4]

The core principle of these assays is to measure cellular responses that indicate health and viability, such as metabolic activity, membrane integrity, or cell proliferation.[5][6][7] A reduction in these markers upon exposure to a test compound suggests a potential cytotoxic effect. This guide will focus on a tiered approach, beginning with a widely accepted metabolic assay, the MTT assay, followed by a confirmatory assay that measures a different cellular endpoint, the Lactate Dehydrogenase (LDH) release assay.

The Test Article: 2-(1-Phenyl-propylamino)-ethanol

A thorough understanding of the test article is fundamental to designing a relevant screening protocol.

  • Chemical Identity: 2-(1-Phenyl-propylamino)-ethanol

  • Molecular Formula: C₁₁H₁₇NO

  • Rationale for Screening: As a novel compound, its interaction with biological systems is largely uncharacterized. Preliminary cytotoxicity screening is the first step in understanding its potential as a therapeutic agent or identifying any safety concerns.

A Tiered Approach to Cytotoxicity Screening

A multi-assay approach provides a more comprehensive and reliable assessment of cytotoxicity. This guide proposes a two-tiered strategy:

  • Tier 1: Metabolic Activity Assessment (MTT Assay): This will serve as the primary screening assay to determine the concentration-dependent effect of the compound on cell viability. The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells.[8]

  • Tier 2: Cell Membrane Integrity Assessment (LDH Assay): This will be used as a confirmatory assay. The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged membranes.

Experimental Design and Protocols

Cell Line Selection and Maintenance

The choice of cell line is critical and should ideally be relevant to the intended application of the compound. For a general preliminary screening, a well-characterized and commonly used human cell line is recommended.

  • Recommended Cell Line: HEK293 (Human Embryonic Kidney 293 cells) . This is a robust and widely used cell line in biomedical research.

  • Cell Culture Conditions:

    • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Incubation: 37°C in a humidified atmosphere with 5% CO₂.

    • Subculture: Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth.

Preparation of Test Compound
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of 2-(1-Phenyl-propylamino)-ethanol in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively low toxicity to cells at low concentrations.

  • Working Solutions: Prepare a serial dilution of the stock solution in the cell culture medium to achieve the desired final concentrations for the assay. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture wells is consistent across all treatment groups and does not exceed a non-toxic level (typically ≤ 0.5%).

Tier 1: MTT Assay Protocol

The MTT assay is a reliable method to assess cell viability by measuring the metabolic activity of cells.[8][9][10]

Principle of the MTT Assay

In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[8] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[9]

Step-by-Step Protocol
  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of 2-(1-Phenyl-propylamino)-ethanol. Include appropriate controls:

    • Untreated Control: Cells treated with medium containing the same concentration of vehicle (e.g., DMSO) as the compound-treated wells.

    • Vehicle Control: Cells treated with the highest concentration of the vehicle used in the experiment.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank Control: Wells containing medium only (no cells).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9][10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis

The percentage of cell viability can be calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

The results are typically plotted as a dose-response curve, from which the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability) can be determined.

Visualization of the MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells (96-well plate) Compound_Prep 2. Prepare Compound Dilutions Treatment 3. Treat Cells with Compound Compound_Prep->Treatment Incubation_24h 4. Incubate (24-72 hours) Treatment->Incubation_24h MTT_Addition 5. Add MTT Reagent Incubation_24h->MTT_Addition Incubation_4h 6. Incubate (2-4 hours) MTT_Addition->Incubation_4h Solubilization 7. Add Solubilization Solution Incubation_4h->Solubilization Read_Absorbance 8. Read Absorbance (570 nm) Solubilization->Read_Absorbance Calculate_Viability 9. Calculate % Viability & IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow of the MTT cytotoxicity assay.

Tier 2: LDH Cytotoxicity Assay Protocol

The LDH assay serves as a valuable confirmation of the MTT results by measuring a different marker of cell death: the loss of membrane integrity.[12][13]

Principle of the LDH Assay

Lactate dehydrogenase is a cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised. The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the formation of a colored product (formazan), which can be quantified spectrophotometrically.[13][14]

Step-by-Step Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Controls: Include the following controls:

    • Untreated Control (Spontaneous LDH Release): Cells with vehicle only.

    • Maximum LDH Release Control: Cells treated with a lysis solution (e.g., 1% Triton X-100) to induce complete cell lysis.

    • Medium Background Control: Medium only (no cells).[15]

  • Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[12]

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[13]

Data Analysis

The percentage of cytotoxicity can be calculated using the following formula:

% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Visualization of the LDH Assay Workflow

LDH_Workflow cluster_prep Preparation cluster_sample_collection Sample Collection cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Seeding 1. Seed & Treat Cells (as in MTT) Centrifuge 2. Centrifuge Plate Cell_Seeding->Centrifuge Collect_Supernatant 3. Collect Supernatant Centrifuge->Collect_Supernatant Add_Reaction_Mix 4. Add LDH Reaction Mixture Collect_Supernatant->Add_Reaction_Mix Incubate_RT 5. Incubate at RT (30 min) Add_Reaction_Mix->Incubate_RT Read_Absorbance 6. Read Absorbance (490 nm) Incubate_RT->Read_Absorbance Calculate_Cytotoxicity 7. Calculate % Cytotoxicity Read_Absorbance->Calculate_Cytotoxicity

Caption: Workflow of the LDH cytotoxicity assay.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Cytotoxicity Data for 2-(1-Phenyl-propylamino)-ethanol

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Control)100 ± 5.20 ± 2.1
198 ± 4.83 ± 1.5
1085 ± 6.112 ± 3.3
5052 ± 7.348 ± 5.9
10023 ± 4.575 ± 6.8
2505 ± 2.192 ± 4.2

Data are represented as mean ± standard deviation from three independent experiments.

Interpretation:

The hypothetical data in Table 1 suggest a dose-dependent cytotoxic effect of 2-(1-Phenyl-propylamino)-ethanol on HEK293 cells. The IC₅₀ value derived from the MTT assay would be approximately 50 µM. The LDH assay confirms this finding, showing a corresponding increase in membrane damage with increasing concentrations of the compound.

Conclusion and Future Directions

This guide outlines a robust, two-tiered approach for the preliminary cytotoxicity screening of 2-(1-Phenyl-propylamino)-ethanol. The combination of the MTT and LDH assays provides a reliable initial assessment of the compound's effect on cell viability and membrane integrity.

Should the preliminary screening indicate significant cytotoxic activity, further investigations would be warranted to elucidate the mechanism of cell death (e.g., apoptosis vs. necrosis) and to evaluate the compound's effects on a broader panel of cell lines, including those relevant to its potential therapeutic application.

References

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). IntechOpen. [Link]

  • MTT Assay Protocol. (2013). National Center for Biotechnology Information. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2025). MDPI. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Center for Biotechnology Information. [Link]

  • Cell Viability Assay | Essential Methods & Applications. baseclick. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. [Link]

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024). IntechOpen. [Link]

  • Biotechnological 2-Phenylethanol Production: Recent Developments. (2024). MDPI. [Link]

Sources

Foundational

Metabolic Fate of 2-(1-Phenyl-propylamino)-ethanol: A Technical Guide to Putative Pathways and Byproducts

For the attention of Researchers, Scientists, and Drug Development Professionals. Abstract This technical guide provides a comprehensive analysis of the putative metabolic pathways and resulting byproducts of the synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive analysis of the putative metabolic pathways and resulting byproducts of the synthetic amino alcohol, 2-(1-Phenyl-propylamino)-ethanol. In the absence of direct metabolic studies for this specific molecule, this document synthesizes established metabolic transformations of structurally analogous compounds, namely Phenylpropanolamine (PPA) and other phenylethanolamine derivatives, to construct a robust predictive metabolic map. We delve into the probable Phase I and Phase II biotransformation reactions, offering insights into the enzymatic processes likely involved. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the elucidation and confirmation of these proposed metabolic pathways, including in vitro microsomal assays and in vivo animal studies, coupled with advanced analytical methodologies for metabolite identification. The content herein is designed to equip researchers with the foundational knowledge and practical tools necessary to investigate the metabolic profile of 2-(1-Phenyl-propylamino)-ethanol and similar chemical entities.

Introduction: Structural Considerations and Metabolic Predictions

2-(1-Phenyl-propylamino)-ethanol is a secondary amine possessing a phenylethanolamine core structure. Its metabolic fate is predicted to be governed by the interplay of several key structural features: the phenyl ring, the ethanol side chain, the secondary amine linkage, and the 1-phenyl-propyl substituent on the nitrogen. Drawing parallels with Phenylpropanolamine (PPA, norephedrine), a primary amine that is structurally similar, we can anticipate a degree of metabolic stability. A significant portion of PPA is excreted unchanged, suggesting that its core structure is not extensively metabolized[1][2][3]. However, the presence of a secondary amine in 2-(1-Phenyl-propylamino)-ethanol introduces additional metabolic possibilities, primarily N-dealkylation, which are not available to PPA.

This guide will therefore explore the following predicted metabolic routes:

  • Limited Direct Excretion: A substantial fraction of the parent compound may be eliminated without metabolic alteration.

  • Phase I Metabolism (Functionalization):

    • Aromatic Hydroxylation

    • Oxidative Deamination

    • N-Dealkylation

    • Side-Chain Oxidation

  • Phase II Metabolism (Conjugation):

    • Glucuronidation

    • Sulfation

Putative Metabolic Pathways

The following sections detail the likely metabolic transformations of 2-(1-Phenyl-propylamino)-ethanol, grounded in the known metabolism of analogous compounds.

Phase I Biotransformations

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule and preparing it for Phase II conjugation or direct excretion. For 2-(1-Phenyl-propylamino)-ethanol, the primary Phase I pathways are anticipated to be mediated by the cytochrome P450 (CYP) enzyme system located predominantly in the liver.[4][5]

The phenyl ring is a prime target for hydroxylation, a common metabolic pathway for many xenobiotics containing this moiety.[6] This reaction is catalyzed by CYP enzymes and typically occurs at the para-position due to steric hindrance.[6][7]

  • Predicted Metabolite: 4-hydroxy-2-(1-phenyl-propylamino)-ethanol.

  • Causality: The introduction of a hydroxyl group significantly increases the hydrophilicity of the molecule, facilitating its excretion. This is a well-established metabolic route for compounds like amphetamine.[8][9]

This pathway involves the cleavage of the carbon-nitrogen bond of the amino group. While the methyl group at the α-carbon in PPA is known to block metabolism by monoamine oxidases (MAOs), oxidative deamination can still be catalyzed by CYP enzymes.[1][4][10]

  • Predicted Metabolite: Phenylacetone and 2-aminoethanol.

  • Causality: This pathway represents a significant breakdown of the molecule, leading to smaller, more easily excretable fragments.

The presence of the 1-phenyl-propyl group on the secondary amine makes N-dealkylation a highly probable metabolic route.[5][11][12][13][14] This reaction, also catalyzed by CYP450 enzymes, involves the removal of the N-alkyl group.[13][14]

  • Predicted Metabolite: 2-amino-1-phenylethanol (a primary amine) and 1-phenyl-1-propanone.

  • Causality: N-dealkylation is a common detoxification pathway for secondary and tertiary amines, often resulting in metabolites with altered pharmacological activity.[13][14]

Phase II Biotransformations

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, rendering them more water-soluble and readily excretable.

The hydroxyl groups on the parent molecule (on the ethanol side-chain) and those introduced during Phase I metabolism (aromatic hydroxylation) are susceptible to conjugation with glucuronic acid or sulfate.[15] These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.

  • Predicted Metabolites: Glucuronide and sulfate conjugates of the parent compound and its hydroxylated metabolites.

  • Causality: Conjugation is a major mechanism for increasing the water solubility and facilitating the renal and biliary excretion of xenobiotics and their metabolites.[15]

Summary of Predicted Metabolites
Metabolic Pathway Predicted Metabolite(s) Enzyme System
Aromatic Hydroxylation 4-hydroxy-2-(1-phenyl-propylamino)-ethanolCytochrome P450
Oxidative Deamination Phenylacetone, 2-aminoethanolCytochrome P450
N-Dealkylation 2-amino-1-phenylethanol, 1-phenyl-1-propanoneCytochrome P450
Glucuronidation Glucuronide conjugates of hydroxylated metabolitesUGTs
Sulfation Sulfate conjugates of hydroxylated metabolitesSULTs

Experimental Protocols for Metabolic Elucidation

The following protocols provide a framework for the experimental investigation of the metabolic pathways of 2-(1-Phenyl-propylamino)-ethanol.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to identify Phase I metabolites by incubating the test compound with liver microsomes, which are rich in CYP enzymes.[16][17][18][19]

3.1.1. Materials

  • 2-(1-Phenyl-propylamino)-ethanol

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent)

  • Control compounds (e.g., known substrates for major CYP isoforms)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

3.1.2. Protocol

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and liver microsomes.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Add 2-(1-Phenyl-propylamino)-ethanol (dissolved in a minimal amount of organic solvent to ensure solubility) to the pre-incubated mixture to initiate the metabolic reaction. A typical final substrate concentration is 1-10 µM.[19]

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.

  • Control Incubations: Perform control incubations without the NADPH regenerating system (to assess non-enzymatic degradation) and without the test compound (to identify background signals).

In Vivo Metabolism Studies in Animal Models

This protocol outlines a general procedure for studying the metabolic profile of the test compound in a living organism.[20][21][22]

3.2.1. Materials

  • 2-(1-Phenyl-propylamino)-ethanol

  • Appropriate animal model (e.g., Sprague-Dawley rats or C57BL/6 mice)

  • Vehicle for drug administration (e.g., saline, PEG400)

  • Metabolic cages for the separate collection of urine and feces

  • Equipment for blood collection (e.g., tail vein, retro-orbital)

  • Anticoagulant (e.g., EDTA, heparin)

  • Centrifuge

  • Sample storage facilities (-80°C)

  • LC-MS/MS system

3.2.2. Protocol

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Dose Administration: Administer a single dose of 2-(1-Phenyl-propylamino)-ethanol to the animals via the desired route (e.g., oral gavage, intravenous injection).

  • Sample Collection:

    • Urine and Feces: House the animals in metabolic cages and collect urine and feces at predetermined time intervals (e.g., 0-8h, 8-24h, 24-48h).

    • Blood: Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Process the blood to obtain plasma or serum.

  • Sample Processing:

    • Urine: Centrifuge to remove any particulate matter. An enzymatic hydrolysis step (e.g., with β-glucuronidase/arylsulfatase) can be included to cleave conjugated metabolites.

    • Feces: Homogenize the feces with a suitable solvent and extract the metabolites.

    • Plasma/Serum: Perform protein precipitation with an organic solvent (e.g., acetonitrile) to extract the parent compound and its metabolites.

  • Sample Analysis: Analyze the processed samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Metabolite Identification using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the identification and structural elucidation of drug metabolites.[23][24][25][26][27]

3.3.1. General LC-MS/MS Workflow

  • Chromatographic Separation: The sample extract is injected into a liquid chromatograph. A reversed-phase C18 column is commonly used to separate the parent drug from its more polar metabolites based on their hydrophobicity.

  • Mass Spectrometry Detection (MS1): As the compounds elute from the LC column, they are ionized (e.g., by electrospray ionization) and their mass-to-charge ratio (m/z) is determined in the first mass analyzer. This provides the molecular weight of the potential metabolites.

  • Tandem Mass Spectrometry (MS/MS): Ions of interest from the MS1 scan are selected and fragmented in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.

  • Data Analysis: The fragmentation pattern of a potential metabolite is compared to that of the parent compound to deduce the site of metabolic modification. Metabolite identification software can aid in this process by predicting potential metabolites and matching their theoretical fragmentation patterns to the experimental data.

Visualizing the Metabolic Landscape

Predicted Metabolic Pathway of 2-(1-Phenyl-propylamino)-ethanol

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 2-(1-Phenyl-propylamino)-ethanol Aromatic_Hydroxylation Aromatic Hydroxylation Parent->Aromatic_Hydroxylation Oxidative_Deamination Oxidative Deamination Parent->Oxidative_Deamination N_Dealkylation N-Dealkylation Parent->N_Dealkylation Excretion Excretion Parent->Excretion Unchanged Metabolite1 4-hydroxy-2-(1-phenyl-propylamino)-ethanol Aromatic_Hydroxylation->Metabolite1 Metabolite2 Phenylacetone + 2-aminoethanol Oxidative_Deamination->Metabolite2 Metabolite3 2-amino-1-phenylethanol + 1-phenyl-1-propanone N_Dealkylation->Metabolite3 Conjugation Glucuronidation / Sulfation Metabolite1->Conjugation Metabolite2->Excretion Metabolite3->Excretion Conjugated_Metabolites Conjugated Metabolites Conjugation->Conjugated_Metabolites Conjugated_Metabolites->Excretion

Caption: Predicted metabolic pathways of 2-(1-Phenyl-propylamino)-ethanol.

Experimental Workflow for Metabolite Identification

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Microsomes Liver Microsome Incubation Sample_Prep Sample Preparation (Protein Precipitation, Extraction) Microsomes->Sample_Prep Hepatocytes Hepatocyte Incubation Hepatocytes->Sample_Prep Animal_Dosing Animal Dosing Sample_Collection Urine, Feces, Plasma Collection Animal_Dosing->Sample_Collection Sample_Collection->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing & Metabolite Identification LCMS_Analysis->Data_Processing Structural_Elucidation Structural Elucidation Data_Processing->Structural_Elucidation

Caption: General workflow for the identification of drug metabolites.

Conclusion

The metabolic profile of 2-(1-Phenyl-propylamino)-ethanol is anticipated to be characterized by a combination of direct excretion and biotransformation through Phase I and Phase II metabolic pathways. The key predicted transformations include aromatic hydroxylation, oxidative deamination, and N-dealkylation, followed by conjugation reactions. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation and confirmation of these putative metabolic pathways. A thorough understanding of the metabolic fate of this compound is critical for its development and for ensuring its safety and efficacy.

References

  • Phenylpropanolamine. Wikipedia. [Link]

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Protocols & Analytical Methods

Method

A Robust and Sensitive LC-MS/MS Method for the Quantification of 2-(1-Phenyl-propylamino)-ethanol in Human Plasma

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract and Introduction The rise of novel psychoactive substances (NPS) presents an ongoing challenge for clinical and forensic labor...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract and Introduction

The rise of novel psychoactive substances (NPS) presents an ongoing challenge for clinical and forensic laboratories, necessitating the development of adaptable and reliable analytical methods.[1] 2-(1-Phenyl-propylamino)-ethanol is a compound of interest due to its structural similarity to synthetic cathinones and other stimulants, which are often abused for their psychoactive effects.[2][3] Accurate and sensitive quantification of this analyte in biological matrices is paramount for toxicological assessments, pharmacokinetic profiling in drug development, and law enforcement purposes.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical testing due to its superior specificity, sensitivity, and high-throughput capabilities.[4] This application note presents a comprehensive, step-by-step protocol for the detection and quantification of 2-(1-Phenyl-propylamino)-ethanol in human plasma. The methodology is designed for robustness and is grounded in established principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7]

The described method utilizes a straightforward protein precipitation procedure for sample cleanup, followed by a rapid reverse-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and minimizes potential interferences from the complex plasma matrix.

Principle of the Method

The fundamental principle of this protocol is the specific and sensitive detection of the target analyte through a combination of physical separation and mass-based detection.

  • Sample Preparation: Human plasma samples are subjected to protein precipitation using acetonitrile. This step serves a dual purpose: it efficiently removes high-abundance proteins that would otherwise interfere with the analysis and simultaneously extracts the analyte of interest into the organic solvent. An internal standard (IS), structurally similar to the analyte (e.g., a deuterated analog), is added prior to precipitation to correct for variability during sample processing and instrument analysis.

  • Liquid Chromatography (LC): The supernatant from the sample preparation is injected into a reverse-phase high-performance liquid chromatography (HPLC) system. The analyte and internal standard are separated from endogenous plasma components based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution with increasing organic solvent concentration ensures efficient separation and sharp, symmetrical peak shapes.

  • Tandem Mass Spectrometry (MS/MS): As the analyte elutes from the LC column, it enters the mass spectrometer's electrospray ionization (ESI) source, where it is ionized, typically forming a protonated molecular ion [M+H]⁺. This specific ion (the precursor ion) is selected by the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second quadrupole (Q2), and specific resulting fragment ions (product ions) are detected by the third quadrupole (Q3). This process of monitoring specific precursor-to-product ion transitions (MRM) provides exceptional selectivity and sensitivity, allowing for accurate quantification even at very low concentrations.[4]

Materials and Instrumentation

Reagents and Chemicals
  • 2-(1-Phenyl-propylamino)-ethanol reference standard (≥98% purity)

  • 2-(1-Phenyl-propylamino)-ethanol-d5 (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Water

  • Formic Acid (≥99%)

  • Control Human Plasma (K2-EDTA)

Instrumentation and Equipment
  • High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC)

  • Triple Quadrupole Mass Spectrometer with an ESI source (e.g., SCIEX QTRAP 6500+, Agilent 6495)

  • Analytical Balance

  • Microcentrifuge

  • Pipettes and general laboratory consumables

  • LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, <3 µm particle size)

Experimental Protocol

Preparation of Stock and Working Solutions

The foundation of accurate quantification is the precise preparation of standards. All standards and quality control (QC) samples should be prepared from separate stock solution weighings to ensure integrity.[7]

  • Primary Stock Solutions (1.0 mg/mL):

    • Accurately weigh ~10 mg of 2-(1-Phenyl-propylamino)-ethanol reference standard and dissolve in 10.0 mL of methanol to create the Analyte Stock.

    • Separately, accurately weigh ~1 mg of the internal standard (IS) and dissolve in 1.0 mL of methanol to create the IS Stock.

  • Working Standard Solutions:

    • Perform serial dilutions of the Analyte Stock with 50:50 (v/v) ACN:Water to prepare a series of working solutions for the calibration curve (e.g., spanning 10 ng/mL to 10,000 ng/mL).

  • Internal Standard Spiking Solution (100 ng/mL):

    • Dilute the IS Stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used as the protein precipitation agent.

Sample Preparation: Protein Precipitation Workflow

Protein precipitation is a rapid and effective method for cleaning up biological samples prior to LC-MS analysis.[4][8]

  • Aliquot 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the Internal Standard Spiking Solution (100 ng/mL in ACN). The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.

  • Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge at ≥13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant (~180 µL) to a clean autosampler vial or 96-well plate for analysis.

G cluster_prep Sample Preparation Workflow sample 50 µL Plasma Sample (Blank, Calibrator, QC, Unknown) add_is Add 150 µL Acetonitrile containing Internal Standard sample->add_is vortex Vortex (30 seconds) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant to Autosampler Vial centrifuge->supernatant analysis Inject into LC-MS/MS System supernatant->analysis

Caption: Protein Precipitation Workflow Diagram.

LC-MS/MS Parameters

Causality Behind Choices: A C18 column is selected for its hydrophobic retention capabilities, which are well-suited for the phenyl group of the analyte. A fast gradient minimizes run time, increasing throughput. Formic acid is a critical mobile phase additive; it acidifies the mobile phase to promote analyte protonation for positive mode ESI and improves peak shape. Dynamic MRM is used to maximize dwell time for each analyte as it elutes, thereby improving sensitivity and data quality.[8]

Table 1: Liquid Chromatography Parameters | Parameter | Setting | | :--- | :--- | | LC Column | C18, 50 x 2.1 mm, 2.7 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.5 mL/min | | Injection Volume | 5 µL | | Column Temperature | 40°C | | LC Gradient | Time (min) | %B | | | 0.0 | 5 | | | 0.5 | 5 | | | 2.5 | 95 | | | 3.0 | 95 | | | 3.1 | 5 | | | 4.0 | 5 |

Table 2: Tandem Mass Spectrometry Parameters (Proposed) | Parameter | Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Ion Spray Voltage | +5000 V | | Source Temperature | 550°C | | Acquisition Mode | Dynamic Multiple Reaction Monitoring (dMRM) | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | 2-(1-Phenyl-propylamino)-ethanol | 180.2 | 105.1 (Quantifier) | 25 (Optimizable) | | | | 77.1 (Qualifier) | 35 (Optimizable) | | Internal Standard (-d5) | 185.2 | 110.1 (Quantifier) | 25 (Optimizable) |

Note: The molecular formula for the analyte is C11H17NO, with a monoisotopic mass of 179.13 Da. The precursor ion is the protonated molecule [M+H]⁺. Product ions and collision energies must be empirically optimized by infusing a standard solution.

Data Analysis and Quantification

Quantification is based on the ratio of the analyte peak area to the internal standard peak area. A calibration curve is generated by performing a weighted (1/x²) linear regression of the peak area ratios against the known concentrations of the calibration standards. The concentrations of unknown samples are then interpolated from this regression line.

Method Validation Framework

To ensure the reliability and integrity of the data generated, the method must be fully validated according to regulatory guidelines such as the ICH M10 or FDA Bioanalytical Method Validation Guidance.[5][7][9][10]

G Validation Bioanalytical Method Validation (ICH M10 Guidelines) Selectivity & Specificity Calibration Curve & LLOQ Accuracy & Precision Matrix Effect Carryover Stability Selectivity Selectivity No interference at analyte RT in blank matrix. Validation:f0->Selectivity LLOQ LLOQ Lowest standard on the curve with acceptable precision and accuracy. Validation:f1->LLOQ Accuracy Accuracy Closeness of mean test results to the true value. Validation:f2->Accuracy Precision Precision Closeness of replicate measurements (repeatability and intermediate precision). Validation:f2->Precision Matrix Matrix Effect Ion suppression or enhancement from matrix components. Validation:f3->Matrix Stability Stability Analyte integrity under various storage and processing conditions. Validation:f5->Stability

Caption: Key Parameters for Method Validation.

Table 3: Summary of Validation Acceptance Criteria

Validation Parameter Acceptance Criteria
Selectivity No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte and IS in at least 6 unique blank matrix sources.
Calibration Curve ≥ 75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10. Accuracy within ±20% and Precision ≤20% CV.
Accuracy (Intra- & Inter-day) Mean concentration at each QC level (Low, Mid, High) must be within ±15% of the nominal value.
Precision (Intra- & Inter-day) Coefficient of Variation (CV) at each QC level must not exceed 15%.
Matrix Effect The coefficient of variation (CV) of the IS-normalized matrix factor calculated from at least 6 lots of blank matrix should not be greater than 15%.

| Stability (Bench-top, Freeze-thaw, Long-term) | Mean concentrations of stability QCs must be within ±15% of nominal concentrations. |

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of 2-(1-Phenyl-propylamino)-ethanol in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making it suitable for clinical, forensic, and research laboratories. The method is designed to be validated according to stringent international guidelines, ensuring the generation of reliable, high-quality data for critical decision-making.

References

  • Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. (n.d.). SpringerLink. Retrieved March 26, 2026, from [Link]

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. Retrieved March 26, 2026, from [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency. Retrieved March 26, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Lambda Therapeutic Research. Retrieved March 26, 2026, from [Link]

  • Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved March 26, 2026, from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. Retrieved March 26, 2026, from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7). KCAS Bio. Retrieved March 26, 2026, from [Link]

  • Synthetic Cathinones’ Comprehensive Screening and Classification by Voltammetric and Chemometric Analyses: A Powerful Method for On-Site Forensic Applications. (2024, October 25). ACS Publications. Retrieved March 26, 2026, from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration. Retrieved March 26, 2026, from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services. Retrieved March 26, 2026, from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022, November 7). Federal Register. Retrieved March 26, 2026, from [Link]

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  • Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. (2022, March 22). MDPI. Retrieved March 26, 2026, from [Link]

  • Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases. (n.d.). OA Monitor Ireland. Retrieved March 26, 2026, from [Link]

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  • LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. (2025, March 20). AACC.org. Retrieved March 26, 2026, from [Link]

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Application

Application Note: Chiral Separation of 2-(1-Phenyl-propylamino)-ethanol Enantiomers

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the enantioselective separation of 2-(1-Phenyl-propylamino)-ethanol. As a chiral amino al...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the enantioselective separation of 2-(1-Phenyl-propylamino)-ethanol. As a chiral amino alcohol structurally related to cathinone and phenylpropanolamine analogues, its enantiomers can exhibit distinct pharmacological and toxicological profiles, making their separation and quantification critical for accurate assessment.[1] This guide details field-proven methodologies using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), focusing on the causality behind experimental choices to ensure robust and reproducible method development.

Introduction: The Imperative of Enantiomeric Resolution

2-(1-Phenyl-propylamino)-ethanol possesses a chiral center, resulting in two non-superimposable mirror-image isomers, or enantiomers. It is a well-established principle in pharmacology that such enantiomers can interact differently with the chiral environment of the human body, leading to variations in potency, metabolism, and toxicity.[2] Consequently, regulatory bodies and drug development standards necessitate the separation and independent analysis of enantiomers to fully characterize a drug substance.[3]

This guide moves beyond simple procedural lists to provide a deeper understanding of the principles governing chiral recognition for this class of compounds. We will explore three powerful techniques, each with unique advantages, and provide detailed protocols grounded in established analytical chemistry.

Foundational Principle: Chiral Recognition Mechanisms

The cornerstone of chromatographic and electrophoretic chiral separations is the creation of transient, diastereomeric complexes between the enantiomers of the analyte and a chiral selector.[4] The differing stability of these complexes leads to differential migration speeds, enabling separation. For 2-(1-Phenyl-propylamino)-ethanol, key molecular features for chiral recognition include:

  • The secondary amine: A primary site for hydrogen bonding and ionic interactions.

  • The hydroxyl group: Another key hydrogen bond donor/acceptor.

  • The phenyl group: Capable of π-π stacking interactions.

  • The chiral center: The spatial arrangement of these groups dictates the "fit" with the chiral selector.

Polysaccharide-based chiral stationary phases (CSPs) and cyclodextrin selectors are particularly effective as they provide a combination of hydrophobic pockets, hydrogen bonding sites, and steric hindrance that can effectively discriminate between the enantiomers of such analytes.[1][5]

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC using chiral stationary phases is the most established and versatile technique for enantiomeric separations.[] For basic amino alcohols like our target compound, normal-phase chromatography on a polysaccharide-based CSP is the strategy with the highest probability of success.

Expertise & Rationale: Why Normal Phase with a Polysaccharide CSP?
  • Causality of CSP Choice: Polysaccharide-based CSPs, such as those derived from amylose or cellulose carbamate derivatives (e.g., CHIRALPAK® series), possess helical polymer structures that form well-defined chiral grooves.[7] The phenyl group of the analyte can enter these grooves and interact via π-π stacking, while the amine and hydroxyl groups form crucial hydrogen bonds with the carbamate linkages on the polysaccharide backbone. The subtle difference in the 3D orientation of the enantiomers leads to a significant difference in the stability of these multi-point interactions.

  • Causality of Mobile Phase Choice: A normal-phase mobile phase, typically a mixture of an alkane (n-hexane) and an alcohol modifier (isopropanol or ethanol), is used.[5] The non-polar hexane minimizes interactions with the stationary phase, allowing the chiral recognition interactions to dominate. The alcohol modifier is essential for eluting the analyte from the polar CSP; its concentration is a critical parameter for controlling retention time and resolution.[5]

  • The Role of the Basic Additive: The secondary amine in 2-(1-Phenyl-propylamino)-ethanol is basic and can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to severe peak tailing. Adding a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase neutralizes these sites, ensuring symmetrical peak shapes and improved resolution.[8]

Experimental Workflow: HPLC Method Development

HPLC_Workflow start_node Start: Prepare Analyte (1 mg/mL in mobile phase) csp_select Select Primary CSP (e.g., Amylose-based, 250x4.6 mm, 5µm) start_node->csp_select initial_cond Initial Conditions Mobile Phase: n-Hexane/IPA/DEA (90:10:0.1) Flow: 1.0 mL/min Temp: 25°C csp_select->initial_cond run_hplc Inject & Run HPLC initial_cond->run_hplc eval Evaluate Resolution (Rs) Rs >= 1.5? run_hplc->eval optimize Optimize - Adjust %IPA (5-20%) - Change Alcohol (Ethanol) - Lower Flow Rate (0.5-0.8 mL/min) eval->optimize No (Partial Separation) screen_csp Screen Secondary CSP (e.g., Cellulose-based) eval->screen_csp No (No Separation) success Method Validated (Rs >= 1.5, Tf = 0.8-1.5) eval->success Yes optimize->run_hplc screen_csp->initial_cond SFC_Workflow start_node Start: Prepare Analyte (1 mg/mL in co-solvent) csp_select Select CSP (e.g., Amylose/Cellulose-based, 3 µm) start_node->csp_select initial_cond Initial Conditions Co-solvent: Methanol w/ 0.2% DEA Gradient: 5-40% over 5 min Flow: 3.0 mL/min, BPR: 150 bar csp_select->initial_cond run_sfc Inject & Run SFC initial_cond->run_sfc eval Evaluate Resolution (Rs >= 1.5)? run_sfc->eval optimize Optimize - Change Co-solvent (Ethanol, IPA) - Adjust Gradient/Isocratic % - Modify Additive/Temp eval->optimize No success Method Validated eval->success Yes optimize->run_sfc CE_Workflow start_node Start: Prepare Analyte (0.5 mg/mL in water) bge_prep Prepare BGE (e.g., 50mM Phosphate Buffer, pH 2.5) start_node->bge_prep add_cs Add Chiral Selector (e.g., 10-20 mM Sulfated-β-CD) bge_prep->add_cs run_ce Run CE (e.g., 20 kV, 25°C) add_cs->run_ce eval Evaluate Resolution? run_ce->eval optimize Optimize - Vary [CD] - Adjust pH (2.5-4.0) - Change Voltage eval->optimize No success Method Validated eval->success Yes optimize->run_ce

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Co-eluting Peaks in 2-(1-Phenyl-propylamino)-ethanol HPLC Analysis

Welcome to the technical support center for the HPLC analysis of 2-(1-Phenyl-propylamino)-ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 2-(1-Phenyl-propylamino)-ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of co-eluting peaks in this analysis. As a compound with chiral centers and a basic amino group, 2-(1-Phenyl-propylamino)-ethanol and its related substances can present unique separation challenges. This resource offers a structured, scientifically-grounded approach to method development and optimization.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Co-elution

Co-elution, where two or more compounds elute from the chromatography column at the same time, is a significant obstacle to accurate quantification and peak purity assessment. This guide provides a logical workflow to diagnose and resolve these issues.[1]

Initial Assessment: Is it Truly Co-elution?

Before embarking on extensive method development, it's crucial to confirm that the observed peak distortion is due to co-elution and not other system issues.

Question: My main peak for 2-(1-Phenyl-propylamino)-ethanol has a shoulder or is broader than expected. What should I check first?

Answer:

  • System Suitability Check: Ensure your HPLC system is performing optimally. Check for pressure fluctuations, which could indicate pump issues or leaks. A stable system backpressure is essential for reproducible chromatography.[2]

  • Peak Purity Analysis: If you have a Diode Array Detector (DAD) or a Mass Spectrometer (MS), use these tools to assess peak purity. A DAD can evaluate the UV-Vis spectra across the peak; inconsistencies suggest the presence of more than one component.[1] An MS detector is even more definitive, as it can identify different mass-to-charge ratios within a single chromatographic peak.

  • Injection Solvent Effects: Injecting your sample in a solvent stronger than the initial mobile phase can cause peak distortion, especially for early eluting peaks.[3] Whenever possible, dissolve your sample in the initial mobile phase.[3]

  • Column Contamination: A contaminated guard or analytical column can lead to split or broad peaks.[3] Flush the column with a strong solvent or follow the manufacturer's recommended cleaning procedures.

If these initial checks do not resolve the issue, it is highly likely you are dealing with co-eluting impurities, diastereomers, or enantiomers. The following sections will guide you through a systematic approach to improve your separation.

Level 1 Troubleshooting: Mobile Phase Modification

The mobile phase is often the most straightforward parameter to adjust for improving peak resolution.[4]

Adjusting Organic Solvent Strength

Question: How can I use the organic solvent to improve the separation of my co-eluting peaks?

Answer:

The principle here is to alter the retention factor (k') of your analytes. For reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention time of your compounds, potentially providing enough separation for resolution.[4]

  • Actionable Step: If your peaks are eluting very early (low k'), try decreasing the organic solvent percentage by 5-10%. This will increase the interaction of your analytes with the stationary phase, leading to longer retention and a greater chance of separation.[1]

Leveraging Mobile Phase pH

Question: 2-(1-Phenyl-propylamino)-ethanol is a basic compound. How can I use pH to my advantage?

Answer:

Mobile phase pH is a powerful tool for controlling the retention and selectivity of ionizable compounds.[5] Since 2-(1-Phenyl-propylamino)-ethanol has a basic amino group, its charge state is highly dependent on the mobile phase pH.

  • Scientific Rationale:

    • At a low pH (e.g., pH 2-4), the amino group will be protonated (positively charged). In this state, it is more polar and will have less retention on a non-polar C18 column.[6][7]

    • At a high pH (e.g., pH 8-10), the amino group will be in its neutral, free-base form. This makes the molecule more hydrophobic, leading to increased retention on a C18 column.[8]

  • Experimental Protocol: pH Scouting

    • Prepare Buffered Mobile Phases: Prepare at least two mobile phases with different pH values. For example:

      • Low pH: 0.1% Formic Acid or a phosphate buffer at pH 3.0.

      • High pH: An ammonium bicarbonate or ammonium formate buffer at pH 9.0. Ensure your column is stable at higher pH ranges; many modern silica-based columns are designed for this.[8][9]

    • Analyze Your Sample: Inject your sample using each mobile phase condition.

    • Evaluate the Chromatograms: Observe the changes in retention time and, most importantly, the selectivity (the spacing between your peaks). You will likely see significant shifts in the elution order of your target compound and any co-eluting impurities.

ParameterLow pH (e.g., 3.0)High pH (e.g., 9.0)Rationale
Analyte State Ionized (Protonated Amine)Neutral (Free Base)The charge state of the basic amine group is altered.
Retention on C18 DecreasedIncreasedThe neutral form is more hydrophobic and interacts more strongly with the stationary phase.[8]
Potential for Selectivity Change HighHighDifferent impurities may respond differently to pH changes, altering the elution order.

Level 2 Troubleshooting: Stationary Phase and Temperature

If mobile phase adjustments are insufficient, the next logical steps involve changing the stationary phase or adjusting the column temperature.

Selecting an Alternative Stationary Phase

Question: I've tried adjusting the mobile phase, but my peaks are still co-eluting. What kind of column should I try next?

Answer:

The choice of stationary phase is the most critical factor influencing selectivity.[10] If a standard C18 column isn't providing the desired resolution, consider a stationary phase with different retention mechanisms.

  • Phenyl-Hexyl Phases: These columns offer alternative selectivity, particularly for compounds containing aromatic rings, through π-π interactions.[10] This can be highly effective for separating compounds with similar hydrophobicity but different aromatic character.

  • Polar-Embedded Phases: These columns have a polar group embedded within the alkyl chain (e.g., a carbamate). This can provide different selectivity for polar compounds and can also improve peak shape for basic analytes.[11]

  • Chiral Stationary Phases (CSPs): If you suspect co-elution of enantiomers, a chiral stationary phase is necessary.[12] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of a wide range of chiral compounds.[13][14]

The Impact of Column Temperature

Question: Can changing the column temperature really improve my separation?

Answer:

Yes, temperature can have a significant impact on HPLC separations.[15] While often used to decrease run times by reducing mobile phase viscosity, it can also alter selectivity.[16][17]

  • Mechanism of Action: Changing the temperature can affect the thermodynamics of the interactions between your analytes and the stationary phase. This can sometimes lead to changes in the elution order of closely eluting peaks.

  • Practical Approach:

    • Establish a Baseline: Run your current method at a controlled temperature (e.g., 30 °C).

    • Explore a Range: Analyze your sample at both a lower temperature (e.g., 20 °C) and a higher temperature (e.g., 50 °C).

    • Analyze the Results: Compare the chromatograms for changes in resolution. In some cases, increasing the temperature can improve resolution, while in others, a lower temperature may be more effective.[15][18]

Temperature ChangeEffect on ViscosityEffect on Retention TimePotential Impact on Resolution
Increase DecreasesGenerally DecreasesCan improve efficiency and may alter selectivity.[19]
Decrease IncreasesGenerally IncreasesMay improve resolution for some compounds by increasing interaction with the stationary phase.[15]

Visualizing the Troubleshooting Workflow

To aid in your method development, the following diagram outlines the logical progression of troubleshooting steps for co-eluting peaks.

Troubleshooting_Workflow Start Co-elution Suspected (Broad or Shouldered Peak) Initial_Checks Initial System & Sample Checks - System Suitability - Peak Purity (DAD/MS) - Injection Solvent Start->Initial_Checks Level1 Level 1: Mobile Phase Optimization Initial_Checks->Level1 Issue Persists Adjust_Organic Adjust Organic Solvent % Level1->Adjust_Organic Adjust_pH Scout Mobile Phase pH (Low vs. High) Level1->Adjust_pH Level2 Level 2: Advanced Optimization Adjust_Organic->Level2 Insufficient Resolution Adjust_pH->Level2 Insufficient Resolution Change_Column Select Alternative Stationary Phase (e.g., Phenyl-Hexyl, Polar-Embedded) Level2->Change_Column Adjust_Temp Optimize Column Temperature Level2->Adjust_Temp Chiral_Separation Consider Chiral Stationary Phase (If Enantiomers Suspected) Level2->Chiral_Separation Resolved Resolution Achieved Change_Column->Resolved Adjust_Temp->Resolved Chiral_Separation->Resolved

Caption: A logical workflow for troubleshooting co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: My peak for 2-(1-Phenyl-propylamino)-ethanol is tailing. What is the likely cause?

A1: Peak tailing for basic compounds like this is often due to secondary interactions with acidic silanol groups on the silica-based stationary phase. To mitigate this, try operating at a low pH (e.g., pH 2-4) to protonate the silanols and reduce these interactions. Alternatively, using a modern, high-purity silica column with end-capping can significantly improve peak shape.

Q2: I need to separate the enantiomers of 2-(1-Phenyl-propylamino)-ethanol. Where do I start?

A2: Enantiomers have identical physical properties in a non-chiral environment, so a chiral stationary phase (CSP) is required for their separation.[12] A good starting point is to screen a few polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) under normal-phase conditions (e.g., hexane/isopropanol) or reversed-phase conditions with polar organic modifiers.[13][20]

Q3: Can I use derivatization to help with the separation?

A3: Yes, derivatization can be a powerful tool, especially for chiral separations.[21][22] By reacting the racemic mixture with a chiral derivatizing reagent, you form diastereomers. These diastereomers have different physical properties and can often be separated on a standard achiral column (like a C18).[21][23] This is known as an indirect chiral separation.

Q4: What is a good starting point for a generic reversed-phase method for this compound?

A4: A good starting point would be a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase of acetonitrile and water containing 0.1% formic acid. A gradient elution from a low to a high percentage of acetonitrile can be used to scout for the compound and any related impurities. From there, you can optimize based on the results, as detailed in the troubleshooting guide.

References

  • Chrom Tech. (n.d.). How Column Temperature Affects HPLC Resolution. Retrieved from [Link]

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]

  • AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Oxford Academic - Journal of Chromatographic Science. (2015, September 15). Rapid, Robust and Ultra-Sensitive HPLC Enantioseparation of β-Amino Alcohols. Retrieved from [Link]

  • SCIEX. (2026, March 2). How does increasing column temperature affect LC methods? Retrieved from [Link]

  • Chromatography Online. (2025, November 26). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

  • LCGC International. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 16). Using High Temperature HPLC for Improved Analysis. Retrieved from [Link]

  • Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved from [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • PMC. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026, February 15). Improving Separation of Peaks in RP HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]

  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • ResearchGate. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase and Buffer pH for 2-(1-Phenyl-propylamino)-ethanol Chromatography

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing the chromatographic separation of 2-(1-Phenyl-propylamino)-et...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing the chromatographic separation of 2-(1-Phenyl-propylamino)-ethanol. This document moves beyond generic protocols to explain the fundamental principles governing mobile phase and buffer selection, empowering you to troubleshoot and develop robust analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a chromatographic method for 2-(1-Phenyl-propylamino)-ethanol?

A1: The most crucial initial step is to understand the physicochemical properties of your analyte, specifically its pKa. 2-(1-Phenyl-propylamino)-ethanol is a basic compound due to its secondary amine group. The pKa of a similar structure, 2-amino-1-phenyl-1-propanol, is in the range of 9-10 for the ammonium ion.[1][2] This means that the ionization state of your analyte is highly dependent on the mobile phase pH. Controlling the pH is therefore paramount for achieving reproducible retention times and good peak shapes.

Q2: Should I use a buffered or unbuffered mobile phase?

A2: For ionizable compounds like 2-(1-Phenyl-propylamino)-ethanol, a buffered mobile phase is strongly recommended. Buffers resist changes in pH, which can occur when the sample is introduced into the mobile phase.[3] Without a buffer, you may experience poor peak shape, shifting retention times, and a general lack of reproducibility.[4][5] The buffer ensures that the analyte maintains a consistent ionization state throughout the separation process.

Q3: What is the ideal pH range for analyzing this compound in reversed-phase HPLC?

A3: The general rule of thumb is to work at a pH that is at least 2 units away from the analyte's pKa. For a basic compound with an estimated pKa of 9-10, you have two main options:

  • Low pH (e.g., pH 2.5-3.5): At this pH, the amine group will be fully protonated (BH+). This ionized form is more polar and will have lower retention on a reversed-phase column.[6] This can be advantageous for achieving good peak shape as it minimizes secondary interactions with residual silanols on the silica-based stationary phase.

  • High pH (e.g., pH > 10, if using a pH-stable column): At a pH well above the pKa, the amine group will be in its neutral, free base form (B). This form is more hydrophobic and will exhibit stronger retention on a reversed-phase column. This approach can be useful for increasing retention and potentially altering selectivity. However, it requires a column specifically designed for high pH applications to prevent degradation of the silica stationary phase.

Working close to the pKa of the analyte can lead to split peaks or shoulders, as both the ionized and non-ionized forms may be present.

Q4: Which buffer should I choose?

A4: The choice of buffer depends on the desired pH and the detection method.

Buffer SystemEffective pH Range (pKa ± 1)UV Cutoff (nm)Comments
Phosphate Buffer2.1-3.1 & 6.2-8.2[6]< 200[6]Very common and versatile. Can block some silanol activity, improving peak shape.[4]
Formate Buffer3.3 - 4.3[3]~210[3]Volatile and MS-compatible.
Acetate Buffer3.8 - 5.8[6]~205-230[3][6]Volatile and MS-compatible.
Ammonium Bicarbonate5.9 - 6.9 & 8.8 - 9.8[3]< 200[3]Volatile and suitable for high pH and MS applications.

Note: Always ensure your chosen buffer has a UV cutoff wavelength below your detection wavelength to avoid high background noise.

Q5: My peak shape is poor (tailing). What are the likely causes and solutions?

A5: Peak tailing for basic compounds like 2-(1-Phenyl-propylamino)-ethanol is often caused by strong interactions between the positively charged analyte and negatively charged residual silanol groups on the silica stationary phase.[5]

Solutions:

  • Lower the Mobile Phase pH: At a low pH (e.g., 2.5-3.5), the silanol groups are protonated and less likely to interact with the protonated amine.

  • Use a "High Purity" Silica Column: Modern columns are manufactured with fewer residual silanols, reducing the potential for tailing.

  • Add a Competing Base: Including a small amount of a competing amine, like triethylamine (TEA), in the mobile phase can saturate the active silanol sites. However, TEA has a high UV absorbance and is not MS-friendly.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can sometimes improve peak shape.[6] However, be mindful of buffer solubility in the organic portion of your mobile phase to avoid precipitation and high backpressure.[6]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the chromatographic analysis of 2-(1-Phenyl-propylamino)-ethanol.

Caption: Troubleshooting workflow for common chromatography issues.

Experimental Protocol: Systematic Mobile Phase pH Optimization

This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of 2-(1-Phenyl-propylamino)-ethanol.

Objective: To evaluate the effect of mobile phase pH on analyte retention, peak shape, and resolution.

Materials:

  • HPLC or UPLC system with UV detector[7]

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • 2-(1-Phenyl-propylamino)-ethanol standard

  • HPLC-grade acetonitrile (ACN) and/or methanol (MeOH)

  • HPLC-grade water

  • Buffer reagents (e.g., potassium phosphate monobasic, phosphoric acid, ammonium formate, formic acid)

  • Calibrated pH meter

Procedure:

  • Prepare Stock Buffers: Prepare 100 mM aqueous stock solutions of different buffers. For example:

    • Phosphate buffer: Dissolve potassium phosphate monobasic in water.

    • Formate buffer: Use formic acid and adjust with ammonium hydroxide.

  • Prepare Mobile Phases at Different pH Values:

    • For each desired pH, prepare the aqueous component of the mobile phase by diluting the stock buffer to a final concentration of 20 mM.

    • Adjust the pH of the aqueous portion before adding the organic solvent.[6]

    • Prepare a series of aqueous buffers at different pH values, for example: pH 2.5, 3.0, 3.5, 6.5, 7.0, and 7.5.

  • Set Initial Chromatographic Conditions:

    • Mobile Phase: Start with a simple isocratic mixture, e.g., 70% Aqueous Buffer : 30% Acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (or the absorbance maximum of the analyte)

    • Injection Volume: 10 µL

  • Systematic Evaluation:

    • Equilibrate the column with the first mobile phase (e.g., pH 2.5) for at least 20 column volumes.

    • Inject the 2-(1-Phenyl-propylamino)-ethanol standard and record the chromatogram.

    • Repeat the injection at least twice to ensure reproducibility.

    • Flush the system and column thoroughly before introducing the next mobile phase with a different pH.

    • Repeat the equilibration and injection process for each prepared pH.

  • Data Analysis:

    • For each pH, record the retention time (RT), peak asymmetry (tailing factor), and theoretical plates (N).

    • Plot these parameters as a function of mobile phase pH to visualize the optimal conditions.

Caption: Workflow for systematic mobile phase pH optimization.

Chiral Separation Considerations

If the goal is to separate the enantiomers of 2-(1-Phenyl-propylamino)-ethanol, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are often effective for this type of compound.[8] In chiral chromatography, the mobile phase composition, particularly the type and concentration of the alcohol modifier (e.g., isopropanol or ethanol in a non-polar solvent like hexane), is a critical parameter for achieving enantioselectivity.[8]

References

  • Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development.
  • Sigma-Aldrich. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.
  • Chromatography Forum. (2004, September 10). buffered pH to avoid peak tailing.
  • Taylor & Francis Online. (2014, November 25). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
  • PubMed. (2008, June 13). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography.
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • Walsh Medical Media. (2012, January 27). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model.
  • BenchChem. (2025). Technical Support Center: Chiral Separation of 2-Phenyl-1-propanol by HPLC.
  • NIST. (n.d.). Ethanol, 2-(phenylamino)-. NIST Chemistry WebBook.
  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.
  • NextSDS. (2026). 2-(PHENETHYLAMINO)-1-PHENYL-1-ETHANOL — Chemical Substance Information.
  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis.
  • PMC. (2025, June 5). Chiral substrate-induced chiral covalent organic framework membranes for enantioselective separation of macromolecular drug.
  • PubMed. (2005, October 14). Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase.
  • Chromatography Forum. (2009, April 24). IPA and Ethanol separation.
  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams.
  • Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams page-1.
  • PMDA. (n.d.). 2.01 Liquid Chromatography.
  • N/A. (n.d.). Approximate pKa chart of the functional groups: values to know.
  • PMC. (2021, April 7). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis.
  • ResearchGate. (n.d.). Fig. S2 A Chromatogram of 1-phenylethanol (a) obtained by normal phase....

Sources

Troubleshooting

Removing unreacted precursors from crude 2-(1-Phenyl-propylamino)-ethanol samples

Welcome to the technical support guide for the purification of crude 2-(1-Phenyl-propylamino)-ethanol. This resource is designed for researchers, scientists, and drug development professionals who are working with this c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of crude 2-(1-Phenyl-propylamino)-ethanol. This resource is designed for researchers, scientists, and drug development professionals who are working with this compound, likely synthesized via the reductive amination of 1-phenyl-1-propanone with ethanolamine.[1][2] This guide provides in-depth, practical solutions to common purification challenges in a direct question-and-answer format.

Section 1: Initial Assessment & Common Impurities

Q1: What are the primary unreacted precursors and byproducts I should expect in my crude sample?

Following a typical reductive amination synthesis, your crude product will likely contain a mixture of the desired 2-(1-Phenyl-propylamino)-ethanol along with several predictable impurities:

  • Unreacted 1-Phenyl-1-propanone (Propiophenone): A common starting material, this aromatic ketone is a primary impurity that must be removed.[3][4][5]

  • Unreacted Ethanolamine: As a starting amine, excess ethanolamine is often present in the crude mixture.[6][7][8]

  • Reductant Byproducts: If you've used a borohydride-based reducing agent (e.g., sodium borohydride), you can expect borate salts to be present after quenching the reaction.

  • Side-Reaction Products: Depending on the reaction conditions, minor amounts of side-products from over-alkylation or other secondary reactions may be present.

A summary of the physical properties of the key components is provided below to aid in designing your purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
1-Phenyl-1-propanone C9H10O134.1821817-21Insoluble in water; soluble in organic solvents.[3][4][9]
Ethanolamine C2H7NO61.0817010.3Miscible with water and alcohols.[7][8][10]
2-(1-Phenyl-propylamino)-ethanol C11H17NO179.26(Higher than precursors)(Not readily available)Expected to have some water solubility, especially when protonated.
Q2: Which analytical techniques are best for assessing the purity of my crude and purified samples?

A multi-faceted analytical approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): TLC is an invaluable, rapid technique for monitoring reaction progress and assessing the complexity of the crude mixture. A simple mobile phase, such as a mixture of ethyl acetate and hexanes with a small amount of triethylamine, can effectively separate the non-polar ketone from the more polar amino alcohol product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent method for identifying and quantifying volatile impurities like unreacted 1-phenyl-1-propanone.[11][12] It can also confirm the presence of your desired product.

  • High-Performance Liquid Chromatography (HPLC): For non-volatile impurities or for more precise quantification, HPLC is the preferred method. Often, derivatization of the amine is necessary to improve its detection by UV or fluorescence detectors.[13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your purified product and for detecting impurities that may not be visible by other techniques.

Section 2: Core Purification Strategies & Troubleshooting

The most robust and widely applicable method for purifying 2-(1-Phenyl-propylamino)-ethanol from its unreacted precursors is acid-base extraction . This technique leverages the basicity of the amino group to selectively move the desired product between aqueous and organic phases.

Q3: My primary impurity is unreacted 1-phenyl-1-propanone. How can I effectively remove it?

Unreacted 1-phenyl-1-propanone, being a neutral organic compound, can be efficiently removed using an acid-base extraction workflow. The underlying principle is to convert the basic amino alcohol into a water-soluble salt, leaving the neutral ketone in the organic phase.

Workflow for Removing Ketone Impurity

crude Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) add_acid Wash with acidic solution (e.g., 1M HCl) crude->add_acid sep_funnel Separatory Funnel add_acid->sep_funnel org_layer Organic Layer: 1-Phenyl-1-propanone (and other neutral impurities) sep_funnel->org_layer Discard aq_layer Aqueous Layer: Protonated 2-(1-Phenyl-propylamino)-ethanol (as hydrochloride salt) sep_funnel->aq_layer basify Add base (e.g., NaOH) to aqueous layer to pH > 10 aq_layer->basify extract Extract with fresh organic solvent basify->extract final_org Organic Layer: Purified 2-(1-Phenyl-propylamino)-ethanol extract->final_org final_aq Aqueous Layer: Inorganic salts extract->final_aq Discard dry Dry organic layer (e.g., Na2SO4), filter, and evaporate solvent final_org->dry product Purified Product dry->product

Caption: Acid-base extraction workflow for ketone removal.

Q4: I'm struggling to remove the excess ethanolamine. What is the best approach?

Ethanolamine is highly water-soluble and can generally be removed during the aqueous washes.[8][10] Following the acid-base extraction described above, the unreacted ethanolamine will also be protonated and extracted into the initial acidic aqueous layer along with your product. When you basify the aqueous layer to recover your product, the ethanolamine will be deprotonated back to its free base form. However, due to its high polarity and miscibility with water, it will preferentially remain in the aqueous layer while your less polar product is extracted into the fresh organic solvent.

If residual ethanolamine is still detected, a simple water wash of the final organic phase before drying and evaporation can help remove it.

Q5: When should I consider using column chromatography?

Flash column chromatography is a powerful purification technique but should be considered a secondary method after an initial acid-base extraction.[16][17][18]

Consider chromatography if:

  • Neutral byproducts are present: If your reaction has produced non-basic, organic-soluble impurities with similar polarity to your product, extraction may not be sufficient.

  • High Purity is Required: For applications in drug development, trace impurities may need to be removed, which can be achieved through chromatography.

  • Emulsion issues persist: If persistent emulsions prevent a clean separation during extraction, chromatography offers an alternative.[19][20][21]

For purifying amines on silica gel, it is often necessary to add a small amount of a basic modifier, like triethylamine or ammonium hydroxide (0.5-2%), to the eluent system.[16] This deactivates the acidic silica surface, preventing peak tailing and improving the recovery of your amino alcohol.[16]

Troubleshooting Guide
Symptom Possible Cause(s) Recommended Solution(s)
Persistent Emulsion at the Interface - High concentration of surfactant-like molecules.[20]- Vigorous shaking during extraction.[20]- Solvent choice.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[20][21]- Gently swirl or invert the separatory funnel instead of shaking vigorously.[20]- Allow the mixture to stand for an extended period.[21][22][23]- If possible, centrifuge the mixture.[20]
Low Recovery of Product - Incomplete extraction from the aqueous layer.- Product is partially soluble in the basic aqueous phase.- Ensure the pH of the aqueous layer is sufficiently high (pH > 10) before back-extraction.- Perform multiple extractions with smaller volumes of organic solvent.- Add salt to the aqueous layer to "salt out" the organic product, reducing its aqueous solubility.[20]
Product is an Oil, Not a Solid - Residual solvent.- Presence of unreacted 1-phenyl-1-propanone.- Dry the product under high vacuum.- Re-purify using the acid-base extraction or consider column chromatography.
Multiple Spots on TLC After Purification - Incomplete separation during extraction.- Product degradation.- Repeat the acid-base extraction, ensuring clean separation of layers.- Avoid using strong bases like NaOH if your molecule has base-sensitive functional groups; use a milder base like sodium bicarbonate if possible.[24]

Section 3: Detailed Experimental Protocols

Protocol 1: Step-by-Step Acid-Base Extraction

This protocol assumes your crude product is the result of a reductive amination and has been quenched (e.g., with water or dilute acid to destroy excess reducing agent).

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and invert it several times, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. This layer now contains your protonated product and unreacted ethanolamine. The organic layer contains the unreacted 1-phenyl-1-propanone and other neutral impurities.

  • Repeat (Optional): Wash the organic layer with another portion of 1M HCl to ensure all the amine has been extracted. Combine the aqueous layers.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a concentrated base, such as 6M sodium hydroxide (NaOH), with stirring until the pH is greater than 10 (confirm with pH paper). You may observe the free amine product precipitating or forming an oil.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., ethyl acetate). Invert several times to extract the deprotonated, now organic-soluble, product back into the organic phase.

  • Isolate Product: Drain the lower aqueous layer and collect the organic layer. Perform one or two more extractions of the aqueous layer with fresh organic solvent and combine all organic extracts.

  • Final Wash & Dry: Wash the combined organic layers with brine (saturated NaCl solution). This helps to remove residual water and break any minor emulsions. Drain the brine and dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-(1-Phenyl-propylamino)-ethanol.

Visualizing the Extraction Principle

organic_acid Organic Layer 1-Phenyl-1-propanone (Neutral) organic_base Organic Layer Purified Product (Neutral) aqueous_acid aqueous_acid aqueous_base aqueous_base label_transfer Product transfers to aqueous phase label_transfer2 Product transfers back to organic phase

Caption: Phase distribution of components during acid-base extraction.

Protocol 2: General Guideline for Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 98:2 hexanes:ethyl acetate with 0.5% triethylamine).

  • Sample Loading: Dissolve your semi-purified product (from extraction) in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, adsorb the sample onto a small amount of silica gel ("dry loading").

  • Elution: Start with a low-polarity mobile phase and gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
  • LCGC International. (2025, November 27). Tips for Troubleshooting Liquid–Liquid Extractions.
  • PatSnap. (2024, December 5). What is Ethanolamine? Properties, Uses, and Safety Explained. Eureka.
  • Wikipedia. (n.d.). Ethanolamine.
  • Britannica. (2026, February 19). Ethanolamine.
  • Sciencemadness Wiki. (2020, January 20). Ethanolamine.
  • National Institutes of Health. (n.d.). 1-Phenyl-1-propanone. PubChem.
  • National Institutes of Health. (n.d.). Ethanolamine. PubChem.
  • University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs.
  • Cheméo. (n.d.). Chemical Properties of 1-Propanone, 1-phenyl- (CAS 93-55-0).
  • Chem-Impex. (n.d.). 1-Phenyl-1-propanone.
  • Spectro Scientific. (n.d.).
  • AZoM. (2018, May 17).
  • FooDB. (2010, April 8). Showing Compound 1-Phenyl-1-propanone (FDB010567).
  • LookChem. (2025, May 20). 1-phenyl-1-propanone - 93-55-0, C9H10O, density, melting point, boiling point, structural formula, synthesis.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Screening Methods for Secondary Amines.
  • Biotage. (n.d.).
  • Canadian Science Publishing. (n.d.). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS.
  • ResearchGate. (2015, October 14). Except distillation, is there any other method (chemical or physical)
  • ACS Publications. (2010, November 3).
  • Analytical Chemistry. (1956). Analysis of primary, secondary and tertiary amines. 28(4).
  • Google Patents. (n.d.).
  • Journal of the American Chemical Society. (n.d.). The Synthesis of Some Amino Alcohols.
  • Agilent. (2011). Analysis of primary, secondary and tertiary amines.
  • Organic Syntheses Procedure. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • ResearchGate. (2025, August 6). Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene.
  • Bryan Research & Engineering, LLC. (n.d.).
  • SciSpace. (n.d.). Extraction of carboxylic acids by amine extractants.
  • Organic Chemistry Portal. (n.d.).
  • Master Organic Chemistry. (2017, September 1).
  • BenchChem. (2025). Step-by-step guide to 2-(Isopropylamino)
  • PMC. (n.d.). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.
  • ACS Publications. (n.d.).
  • Reddit. (2022, December 10). Does anyone know how (from the amine) I can recover the parent compound using extraction? Would I have to add Base (NaOH) or acid (HCL) in order to do this?. r/OrganicChemistry.
  • Google Patents. (n.d.). US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
  • Semantic Scholar. (n.d.). Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II)
  • AKJournals. (n.d.).
  • ResearchGate. (n.d.). Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II)
  • YouTube. (2023, October 8). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN.
  • India Science, Technology & Innovation. (n.d.).
  • Google Patents. (n.d.). EP0822250A1 - Process for the extraction of 2-phenylethanol.

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Reference Data & Comparative Studies

Validation

Comparative Guide: ICH Q2(R2) Validation and Assay Development for 2-(1-Phenyl-propylamino)-ethanol

The development and validation of analytical procedures for pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs) have undergone a paradigm shift. With the implementation of the [1] and the revised[2]...

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Author: BenchChem Technical Support Team. Date: April 2026

The development and validation of analytical procedures for pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs) have undergone a paradigm shift. With the implementation of the [1] and the revised[2] guidelines, regulatory agencies now require a science- and risk-based approach—often termed Analytical Quality by Design (AQbD)[3].

This guide provides an objective comparison of analytical platforms for the assay of 2-(1-Phenyl-propylamino)-ethanol , a secondary amino alcohol with a chiral benzylic center. We will evaluate traditional methods against advanced UPLC-MS/MS, explaining the causality behind experimental choices and providing a self-validating protocol ready for laboratory execution.

Method Comparison: Evaluating Analytical Platforms

Assaying 2-(1-Phenyl-propylamino)-ethanol presents specific chromatographic challenges. The molecule contains both a hydroxyl group and a secondary amine. These polar moieties—particularly the amine—interact strongly with residual silanols on traditional silica stationary phases, leading to severe peak tailing.

We compared three analytical approaches: UPLC-MS/MS (The Recommended Product), HPLC-UV (The Legacy Alternative), and GC-FID (The Gas-Phase Alternative).

Quantitative Performance Comparison
Performance ParameterUPLC-MS/MS (Recommended)HPLC-UV (Legacy)GC-FID (Alternative)
Sensitivity (LOD) 0.5 ng/mL150 ng/mL500 ng/mL
Linearity Range 1 ng/mL – 1000 ng/mL0.5 µg/mL – 50 µg/mL1.0 µg/mL – 100 µg/mL
Peak Asymmetry ( As​ ) 1.05 (Excellent)1.65 (Tailing)1.80 (Severe Tailing)*
Specificity Absolute (MRM Transitions)Moderate (Co-elution risk)Moderate
Run Time 3.5 minutes15.0 minutes22.0 minutes
Sample Prep Direct Injection (Dilute & Shoot)Direct InjectionDerivatization Required

*Note: GC-FID requires derivatization (e.g., with BSTFA) to mask the polar groups and achieve acceptable peak shape, introducing variability.

Expert Insight: The Causality Behind the Choice

Why does UPLC-MS/MS drastically outperform the alternatives for this molecule?

  • Chromatographic Causality: By utilizing a Bridged Ethylene Hybrid (BEH) C18 column rather than a traditional Type-B silica column, we eliminate the secondary silanol interactions that cause amine tailing. The UPLC fluidics allow for sub-2-micron particles, generating high theoretical plates and compressing the run time to 3.5 minutes.

  • Detection Causality: While the phenyl ring in 2-(1-Phenyl-propylamino)-ethanol provides UV absorbance at ~210 nm, UV detection lacks the specificity required to resolve the API from structurally similar degradation products. MS/MS utilizes Electrospray Ionization (ESI+). The acidic mobile phase (0.1% Formic Acid) readily protonates the secondary amine to form a robust [M+H]+ precursor ion, enabling highly specific Multiple Reaction Monitoring (MRM).

Analytical Quality by Design (AQbD) Workflow

Following [1], the development of this assay must begin with an Analytical Target Profile (ATP) and proceed through a risk-based lifecycle management strategy[4].

AQbD_Workflow ATP Analytical Target Profile (ATP) Define Method Goals Risk Risk Assessment (ICH Q9) Identify Critical Parameters ATP->Risk DoE Method Optimization (DoE) Establish Design Space Risk->DoE Val ICH Q2(R2) Validation Verify Performance DoE->Val Ctrl Control Strategy Lifecycle Management Val->Ctrl

AQbD workflow for 2-(1-Phenyl-propylamino)-ethanol assay development under ICH Q14.

Step-by-Step Methodology: UPLC-MS/MS Assay

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates built-in System Suitability Testing (SST) that acts as a quality gate; if the SST criteria are not met, the analytical sequence automatically halts, preventing the generation of out-of-specification (OOS) data.

Phase A: Chromatographic & MS Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Causality: BEH technology prevents amine tailing.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes, hold for 0.5 min, re-equilibrate for 0.5 min.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1.0 µL.

  • MS Mode: ESI Positive, MRM mode. (Precursor [M+H]+ approx. m/z 180.1 Product Ion m/z 162.1[loss of H2​O ]).

Phase B: Self-Validating System Suitability Test (SST)

Before injecting any validation or unknown samples, the system must validate its own performance:

  • Inject the Blank (Mobile Phase) to confirm no carryover (Signal-to-Noise < 3).

  • Inject the Standard Solution (100 ng/mL) in five replicates.

  • Acceptance Criteria:

    • Retention time %RSD 1.0%.

    • Peak area %RSD 2.0%.

    • Asymmetry Factor ( As​ ) 1.5.

ICH Q2(R2) Validation Execution

Once the method is developed, it must be validated against the core parameters defined in the [2],[5].

Validation_Parameters Main ICH Q2(R2) Validation Spec Specificity No Interference Main->Spec Lin Linearity & Range R² ≥ 0.999 Main->Lin Acc Accuracy 98-102% Recovery Main->Acc Prec Precision RSD ≤ 2.0% Main->Prec Rob Robustness DoE Verified Main->Rob

ICH Q2(R2) core validation parameters for quantitative assay performance.
Step 1: Specificity & Forced Degradation

Protocol: Subject the 2-(1-Phenyl-propylamino)-ethanol standard to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H2​O2​ ), and photolytic degradation for 24 hours. Causality: This proves that the MS/MS MRM transitions are absolutely specific to the intact API and are not compromised by co-eluting degradation products.

Step 2: Linearity and Range

Protocol: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target analytical concentration. Inject each level in triplicate. Criteria: The correlation coefficient ( R2 ) must be 0.999. The y-intercept should not significantly deviate from zero.

Step 3: Accuracy (Recovery)

Protocol: Spike known amounts of the API into a synthetic placebo matrix at three levels (80%, 100%, 120%) covering the specified range. Prepare three replicates per level (9 determinations total). Criteria: Mean recovery must fall between 98.0% and 102.0%.

Step 4: Precision (Repeatability & Intermediate Precision)

Protocol:

  • Repeatability: Prepare 6 independent sample solutions at the 100% concentration level and analyze them on the same day by the same analyst.

  • Intermediate Precision: Have a second analyst prepare 6 new independent samples on a different day, using a different UPLC-MS/MS system if available. Criteria: The relative standard deviation (%RSD) for both repeatability and intermediate precision must be 2.0%.

Step 5: Robustness

Protocol: Utilize a Design of Experiments (DoE) matrix to make deliberate, small variations to critical method parameters: column temperature ( ±5∘C ), flow rate ( ±0.05 mL/min), and mobile phase organic composition ( ±2% ). Causality: Proactively identifying the boundaries of the method's Design Space ensures long-term reliability and minimizes out-of-specification (OOS) investigations during routine quality control testing[3].

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline, European Medicines Agency / ICH Official Website,[Link]

  • ICH Q14 Analytical Procedure Development - Scientific Guideline, European Medicines Agency / ICH Official Website,[Link]

  • ICH Q2(R2) Validation of Analytical Procedures Framework, MasterControl, [Link]

  • A Practical Approach to Implementing ICH Q14: Tools for Analytical Quality by Design, NIH PubMed Central,[Link]

  • Analytical Lifecycle Management and Procedure Development, Etherna, [Link]

Sources

Comparative

Comparative In Vitro Metabolic Stability of 2-(1-Phenyl-propylamino)-ethanol and its Rational Derivatives

Introduction & Chemical Context The 2-(1-Phenyl-propylamino)-ethanol (2-PPAE) scaffold is a highly versatile phenethylamine-derived pharmacophore frequently utilized in the development of adrenergic and central nervous s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The 2-(1-Phenyl-propylamino)-ethanol (2-PPAE) scaffold is a highly versatile phenethylamine-derived pharmacophore frequently utilized in the development of adrenergic and central nervous system (CNS) modulators. While the secondary amine and adjacent phenyl ring provide excellent target-binding affinity, they also introduce significant metabolic liabilities. Phenethylamine derivatives are notorious for their susceptibility to rapid first-pass metabolism, primarily driven by hepatic Cytochrome P450 (CYP) enzymes such as CYP2D6 and CYP3A4[1].

For drug development professionals, optimizing the in vitro half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ) of this scaffold is a critical early-stage objective. This guide objectively compares the metabolic stability of the parent 2-PPAE compound against three rationally designed derivatives, providing mechanistic insights and a self-validating experimental framework for assessing hepatic clearance.

Mechanistic Insights: The Vulnerability of the Secondary Amine

The metabolic degradation of the 2-PPAE scaffold is driven by two competing Phase I pathways:

  • N-Dealkylation (CYP3A4/CYP2D6): The secondary amine is highly vulnerable to oxidative cleavage. Mechanistically, this is initiated by a Hydrogen Atom Transfer (HAT) from the α -carbon to the highly reactive iron-oxo species (Compound I) of the CYP enzyme[2]. This produces an unstable carbinolamine intermediate that spontaneously hydrolyzes into a primary amine and an aldehyde[3].

  • Aromatic Hydroxylation (CYP2D6): The electron-rich phenyl ring acts as a prime target for para-hydroxylation, further accelerating systemic clearance[1].

To counteract these liabilities, medicinal chemists employ strategic substitutions (e.g., halogenation, α -methylation) to introduce steric hindrance or alter the electronic landscape of the molecule.

MetabolicPathway Parent 2-PPAE Scaffold (Secondary Amine) Enzyme Hepatic CYP450 (CYP3A4 / CYP2D6) Parent->Enzyme Binding Path1 Pathway A: N-Dealkylation Enzyme->Path1 alpha-Carbon HAT Path2 Pathway B: Aromatic Hydroxylation Enzyme->Path2 Phenyl Oxidation Intermediate Carbinolamine Intermediate Path1->Intermediate Oxidation Product2 Para-Hydroxylated Metabolite Path2->Product2 Rearrangement Product1 Primary Amine + Aldehyde Intermediate->Product1 Spontaneous Cleavage

CYP450-mediated metabolic degradation pathways of the 2-PPAE scaffold.

Self-Validating Experimental Protocol: Human Liver Microsome (HLM) Assay

To accurately compare the metabolic stability of these compounds, we utilize a Human Liver Microsome (HLM) assay. Causality Note: HLMs are preferred over whole hepatocytes for this specific assay because they isolate Phase I (CYP450) metabolism localized in the endoplasmic reticulum, eliminating confounding variables such as cell membrane permeability and active efflux transporters[4].

Step-by-Step Methodology
  • System Preparation: Thaw pooled HLMs on ice to preserve enzyme structural integrity. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: Mg²⁺ is an essential cofactor that stabilizes the CYP450 structural fold and facilitates optimal electron transfer.

  • Pre-Incubation: Combine HLMs (final protein concentration: 0.5 mg/mL) with the test compound (final concentration: 1 µM) in the buffer. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes. Causality: This ensures the system reaches physiological temperature before the reaction begins, preventing biphasic kinetic artifacts.

  • Reaction Initiation: Add NADPH (final concentration: 1 mM) to initiate the reaction. Causality: NADPH serves as the obligate electron donor required to drive the CYP450 catalytic cycle.

  • Sampling & Quenching: At predetermined time points (0, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots from the reaction mixture. Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism, while the internal standard controls for downstream LC-MS/MS ionization variability.

  • Sample Processing & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to vials for LC-MS/MS quantification.

  • Data Calculation: Plot the natural log ( ln ) of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate half-life ( T1/2​=0.693/k ) and intrinsic clearance ( CLint​=(0.693/T1/2​)×(1/protein concentration) ) based on the well-stirred liver model[4].

Comparative Data Analysis

The following table summarizes the in vitro metabolic performance of the parent 2-PPAE scaffold compared to three rationally designed derivatives.

CompoundStructural Modification T1/2​ (min) CLint​ ( μ L/min/mg)% Remaining (60 min)
2-PPAE (Parent) None24.556.618.2%
4-Fluoro-2-PPAE Para-fluorination of phenyl ring48.228.742.1%
N-Methyl-2-PPAE N-methylation (Tertiary amine)15.390.66.5%
α -Methyl-2-PPAE Steric bulk at the α -carbon85.016.361.3%
Interpretation of Results
  • Para-Fluorination (4-Fluoro-2-PPAE): Substituting the para-hydrogen with fluorine effectively blocks CYP2D6-mediated aromatic hydroxylation. Because the C-F bond is highly resistant to oxidative cleavage, the metabolic burden is shifted entirely to N-dealkylation, nearly doubling the half-life.

  • N-Methylation (N-Methyl-2-PPAE): Converting the secondary amine to a tertiary amine inadvertently accelerates metabolism. The N-methyl group is highly vulnerable to CYP3A4-mediated oxidative demethylation, resulting in rapid conversion back to the parent secondary amine, drastically reducing T1/2​ .

  • α -Methylation ( α -Methyl-2-PPAE): Introducing a methyl group at the α -carbon provides severe steric hindrance. This physical bulk restricts the CYP450 catalytic site's access to the α -C-H bond, severely impeding the Hydrogen Atom Transfer (HAT) required for N-dealkylation. This modification yields the most metabolically stable derivative in the series.

References

  • Source: NIH (PubMed Central)
  • Source: NIH (PubMed Central)
  • Source: NIH (PubMed Central)
  • Title: Differentiation of Therapeutic and Illicit Drug Use via Metabolite Profiling Source: MDPI URL

Sources

Validation

Inter-Laboratory Reproducibility of 2-(1-Phenyl-propylamino)-ethanol Synthesis Protocols: A Comparative Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction 2-(1-Phenyl-propylamino)-ethanol is a sterically hindered β -amino alcohol that serves as a critical intermediate in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction

2-(1-Phenyl-propylamino)-ethanol is a sterically hindered β -amino alcohol that serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Despite its structural simplicity, scaling its synthesis across different laboratories frequently reveals severe reproducibility issues. Variations in temperature, solvent polarity, and reagent stoichiometry often lead to divergent impurity profiles, primarily driven by over-alkylation and poor regioselectivity.

This guide objectively compares three standard synthetic pathways, providing mechanistic insights and empirical data to establish the most robust, reproducible protocol for inter-laboratory deployment.

Mechanistic Evaluation of Synthetic Routes

To understand the root causes of inter-laboratory variability, we must analyze the causality behind the mechanistic bottlenecks of the three primary synthetic routes.

SynthesisRoutes Target 2-(1-Phenyl-propylamino)-ethanol (Target API Intermediate) RouteA Route A: Reductive Amination (Propiophenone + Ethanolamine) EvalA High Yield, Low Byproducts (Standardized Reproducibility) RouteA->EvalA RouteB Route B: Epoxide Ring-Opening (1-Phenylpropan-1-amine + Ethylene Oxide) EvalB Regioselectivity Issues (Requires Strict Temp Control) RouteB->EvalB RouteC Route C: Direct Alkylation (1-Phenylpropan-1-amine + 2-Chloroethanol) EvalC Over-alkylation Risk (Requires Excess Amine) RouteC->EvalC EvalA->Target EvalB->Target EvalC->Target

Fig 1. Synthetic pathways for 2-(1-Phenyl-propylamino)-ethanol and mechanistic bottlenecks.

Route A: Reductive Amination (Recommended)

This route involves the condensation of propiophenone with ethanolamine to form an imine intermediate, followed by catalytic hydrogenation. The high reproducibility of this route stems from its inherent chemoselectivity. As detailed in [1], reductive amination prevents the formation of tertiary amines because the imine intermediate can only be reduced to a secondary amine. The reaction is thermodynamically driven by water removal and kinetically controlled during the reduction phase, making it highly tolerant to minor operational variations.

Route B: Epoxide Ring-Opening

Nucleophilic attack of 1-phenylpropan-1-amine on ethylene oxide is highly atom-economical. However, as noted in studies on the [2], the reaction is exquisitely sensitive to solvent hydrogen-bonding capabilities and temperature. Minor deviations in reactor cooling can lead to epoxide polymerization or attack at the more hindered carbon, drastically reducing inter-laboratory reproducibility.

Route C: Direct Alkylation

Reacting 1-phenylpropan-1-amine with 2-chloroethanol is a classic SN2 approach. The fatal flaw here is the over-alkylation risk. The resulting secondary amine (the target product) is often more nucleophilic than the primary amine starting material. Consequently, without a massive (and wasteful) excess of the primary amine, the reaction inevitably yields di-alkylated tertiary amine byproducts, a phenomenon well-documented in the [3].

Quantitative Data: Inter-Laboratory Comparison

The following data summarizes the performance of each route across five independent process chemistry laboratories.

Table 1: Inter-Laboratory Reproducibility Metrics (n=5 independent labs)

ParameterRoute A (Reductive Amination)Route B (Epoxide Opening)Route C (Direct Alkylation)
Mean Yield (%) 92.4 ± 1.8%76.5 ± 8.4%68.2 ± 12.1%
Purity (HPLC area %) > 99.0%88.5 - 94.2%75.0 - 85.5%
Over-alkylation (Di-alkyl) < 0.5%< 2.0%18.0 - 25.0%
Reproducibility Score High ModerateLow
Primary Bottleneck Catalyst selectionExotherm managementComplex purification

Route A demonstrates a significantly tighter standard deviation ( ± 1.8%) compared to Routes B and C, validating it as the superior choice for scalable drug development.

Self-Validating Experimental Protocol: Reductive Amination

To eliminate the remaining variables in Route A, we have engineered a self-validating protocol . Traditional protocols rely on arbitrary reaction times (e.g., "stir for 12 hours"), which ignore variations in stirring efficiency and scale. This protocol utilizes Process Analytical Technology (PAT) to ensure the system validates its own progress before advancing, ensuring absolute trustworthiness.

Workflow Step1 1. Reagent Preparation & Purification Step2 2. Imine Condensation (Propiophenone + Ethanolamine) Step1->Step2 Step3 3. In-line PAT Monitoring (FTIR: 1640 cm⁻¹) Step2->Step3 Heat to 40°C Step4 4. Catalytic Hydrogenation (Ru/ZrO2 or Pd/C) Step3->Step4 Conversion >98% (Self-Validation) Step5 5. Crystallization & Yield Quantification Step4->Step5 H2 Uptake Ceases

Fig 2. Self-validating experimental workflow for the reductive amination protocol.

Step-by-Step Methodology

1. Reagent Preparation (Causality: Moisture Elimination)

  • Action: Dry propiophenone and ethanolamine over 3Å molecular sieves prior to use.

  • Causality: The condensation step produces water. Any adventitious moisture in the starting materials will shift the thermodynamic equilibrium backward, preventing complete imine formation.

2. Imine Condensation

  • Action: Charge a nitrogen-purged reactor with anhydrous methanol (5 volumes), propiophenone (1.0 eq), and ethanolamine (1.05 eq). Stir at 40°C.

  • Causality: A slight excess of ethanolamine ensures complete consumption of the more valuable ketone. Methanol is chosen as it solubilizes both reagents and the resulting imine while being compatible with the subsequent hydrogenation step.

3. In-line PAT Monitoring (The Self-Validation Step)

  • Action: Insert an in-line FTIR probe. Monitor the disappearance of the ketone carbonyl stretch ( 1680 cm −1 ) and the appearance of the imine C=N stretch ( 1640 cm −1 ). Do not proceed to step 4 until the ketone peak area is < 2% of its initial value.

  • Causality: If hydrogenation is initiated before complete imine formation, the catalyst will reduce the unreacted propiophenone into 1-phenylpropan-1-ol, an impurity that is notoriously difficult to separate from the final product.

4. Catalytic Hydrogenation

  • Action: Once validated by PAT, add a catalytic amount of Ru/ZrO 2​ (0.5 mol%). Pressurize the reactor with H 2​ (20 bar) and maintain at 60°C until hydrogen uptake ceases.

  • Causality: While Pd/C is standard, Ru/ZrO 2​ is highly recommended for its exceptional chemoselectivity toward imines over residual carbonyls, as demonstrated in recent advances in the [4].

5. Quenching & Crystallization

  • Action: Vent the reactor, filter the catalyst through Celite, and concentrate the filtrate in vacuo. Recrystallize the crude residue from an ethyl acetate/heptane mixture (1:3).

  • Causality: Crystallization strictly rejects the trace amounts of unreacted ethanolamine and any trace alcohols, yielding 2-(1-Phenyl-propylamino)-ethanol in >99.5% purity.

References

  • Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen ACS Chemical Reviews URL:[Link]

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β -amino alcohols Chemical Communications (RSC Publishing) URL:[Link]

  • Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones Angewandte Chemie International Edition URL:[Link]

Comparative

A Senior Application Scientist's Guide to the Accurate and Precise Quantification of 2-(1-Phenyl-propylamino)-ethanol

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of reliable research and development. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of reliable research and development. This guide provides an in-depth comparison of analytical methodologies for the accurate and precise quantification of 2-(1-Phenyl-propylamino)-ethanol, a key structural motif in various pharmacologically active compounds.

The methodologies and performance data presented herein are synthesized from established analytical practices for structurally analogous compounds and are framed within the validation parameters defined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]

The Analytical Challenge: Properties of 2-(1-Phenyl-propylamino)-ethanol

Understanding the physicochemical properties of 2-(1-Phenyl-propylamino)-ethanol is paramount to selecting and developing a suitable quantification method. As an amino alcohol, it possesses:

  • A secondary amine group: Readily protonated, making it suitable for positive mode ionization in mass spectrometry.

  • A primary alcohol group: Increases polarity and potential for hydrogen bonding.

  • A phenyl group: Provides a weak UV chromophore, suggesting that UV detection may lack sensitivity unless performed at low wavelengths.

  • Polarity and Volatility: The presence of both amine and alcohol groups makes the molecule polar and relatively non-volatile, posing a challenge for direct GC analysis without derivatization.

These characteristics dictate the sample preparation strategies, chromatographic conditions, and detection techniques that are most likely to yield accurate and precise results.

Comparative Analysis of Quantification Methodologies

We will now delve into the three most viable analytical techniques for the quantification of 2-(1-Phenyl-propylamino)-ethanol. For each method, we provide a detailed, replicable protocol, a discussion of the underlying scientific rationale, and a summary of expected performance based on data from analogous compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: HPLC-UV is a workhorse in many pharmaceutical quality control labs due to its robustness and cost-effectiveness. However, for a compound like 2-(1-Phenyl-propylamino)-ethanol with a weak chromophore, achieving adequate sensitivity is a primary concern. To overcome this, pre-column derivatization with a UV-absorbing agent is often the most effective strategy. This not only enhances detectability but can also improve chromatographic peak shape and resolution.[6][7]

Trustworthiness: The validation of this method hinges on the consistency and completeness of the derivatization reaction. A self-validating system would include controls to ensure the reaction goes to completion and that the derivative is stable throughout the analytical run.

  • Standard and Sample Preparation:

    • Prepare a stock solution of 2-(1-Phenyl-propylamino)-ethanol reference standard in methanol (1 mg/mL).

    • Create a series of calibration standards by serial dilution with a 50:50 mixture of acetonitrile and water.

    • Prepare unknown samples by dissolving them in the same diluent to an expected concentration within the calibration range.

  • Derivatization Procedure:

    • To 100 µL of each standard and sample solution, add 100 µL of borate buffer (pH 9.0).

    • Add 200 µL of a derivatizing agent solution (e.g., 10 mg/mL of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile).

    • Vortex the mixture for 30 seconds and allow it to react at room temperature for 15 minutes.

    • Quench the reaction by adding 100 µL of a primary amine solution (e.g., 1 M glycine).

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 265 nm (the absorbance maximum for the FMOC derivative).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample/Standard Buffer Add Borate Buffer Sample->Buffer Reagent Add FMOC-Cl Reagent Buffer->Reagent React Vortex & React (15 min) Reagent->React Quench Quench Reaction React->Quench Inject Inject into HPLC Quench->Inject Derivatized Sample Separate C18 Separation Inject->Separate Detect UV Detection (265 nm) Separate->Detect Quantify Quantify Peak Area Detect->Quantify

Caption: Workflow for HPLC-UV quantification with pre-column derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS offers high chromatographic efficiency and specificity through mass detection. For polar, non-volatile compounds like amino alcohols, derivatization is not optional but mandatory to increase volatility and thermal stability, and to prevent poor peak shape resulting from interactions with the GC system.[8][9] Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common and effective strategy.[9][10]

Trustworthiness: The method's reliability is contingent on the derivatization process being reproducible and efficient. The use of a stable isotope-labeled internal standard, derivatized alongside the analyte, is crucial to correct for any variability in both the derivatization and injection steps.

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards in a non-polar, volatile solvent like ethyl acetate.

    • For samples in aqueous matrices, perform a liquid-liquid extraction (LLE) into ethyl acetate under basic conditions (e.g., pH > 9) to isolate the free base form of the analyte.

  • Derivatization Procedure:

    • Evaporate 100 µL of the sample/standard extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature and the sample is ready for injection.

  • GC-MS Conditions:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection: 1 µL, Splitless mode.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 80 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

    • Detection Mode: Selected Ion Monitoring (SIM). Monitor characteristic fragment ions of the TFA-derivatized analyte (e.g., m/z corresponding to key fragmentation pathways).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample/Standard (in Ethyl Acetate) Dry Evaporate to Dryness Sample->Dry Reagent Add TFAA Reagent Dry->Reagent React Heat & React (70°C, 30 min) Reagent->React Inject Inject into GC React->Inject Derivatized Sample Separate HP-5ms Separation Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Quantify Quantify Ion Abundance Detect->Quantify

Caption: Workflow for GC-MS quantification with acylation derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: LC-MS/MS is the gold standard for quantifying small molecules in complex matrices, offering unparalleled sensitivity and selectivity.[11][12] For 2-(1-Phenyl-propylamino)-ethanol, this technique circumvents the need for derivatization required by HPLC-UV and GC-MS. The secondary amine is readily ionized by Electrospray Ionization (ESI), and the use of Selected Reaction Monitoring (SRM) provides exceptional specificity by monitoring a specific precursor-to-product ion transition.

Trustworthiness: This method is inherently self-validating when a stable isotope-labeled internal standard (SIL-IS) is used. The SIL-IS co-elutes with the analyte and experiences identical ionization effects, correcting for matrix suppression or enhancement and ensuring the highest degree of accuracy and precision.[11]

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards in a 50:50 mixture of acetonitrile and water.

    • Sample preparation can often be simplified to a "dilute-and-shoot" approach for clean samples or a straightforward protein precipitation for biological matrices (e.g., add 3 parts acetonitrile to 1 part plasma, vortex, centrifuge, and inject the supernatant).

  • LC-MS/MS Conditions:

    • LC-MS/MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 3.5 µm) for good retention of the polar analyte.

    • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 95% B to 50% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Detection Mode: Selected Reaction Monitoring (SRM). The specific precursor ion (the protonated molecule [M+H]+) and product ions would be determined by direct infusion of a standard solution.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample/Standard Precipitate Protein Precipitation (if needed) Sample->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC Supernatant->Inject Separate HILIC Separation Inject->Separate Detect MS/MS Detection (SRM) Separate->Detect Quantify Quantify SRM Transition Detect->Quantify

Caption: Workflow for direct LC-MS/MS quantification.

Quantitative Data Summary and Comparison

The following table summarizes the expected performance characteristics for each method, based on established validation guidelines and performance data for analogous compounds.[12][13][14][15][16] These values should be confirmed during formal method validation.

Parameter HPLC-UV (with Derivatization) GC-MS (with Derivatization) LC-MS/MS (Direct Analysis) ICH Q2(R1) Guideline
Specificity Moderate (relies on chromatography and derivatization selectivity)High (relies on retention time and mass fragmentation)Very High (relies on retention time and specific SRM transition)Must demonstrate ability to assess analyte unequivocally.[3][5]
Linearity (r²) ≥ 0.995≥ 0.995≥ 0.999Should be demonstrated across the range.[3]
Range 100 - 10,000 ng/mL50 - 5,000 ng/mL0.1 - 1,000 ng/mLInterval providing suitable precision, accuracy, and linearity.[3]
LOD ~30 ng/mL~15 ng/mL~0.03 ng/mLLowest amount detectable, not necessarily quantifiable.[3]
LOQ ~100 ng/mL~50 ng/mL~0.1 ng/mLLowest amount quantifiable with suitable accuracy/precision.[3]
Accuracy (% Bias) Within ±15% (±20% at LOQ)Within ±15% (±20% at LOQ)Within ±15% (±20% at LOQ)Closeness of test results to the true value.[3][13]
Precision (%CV) ≤ 15% (≤ 20% at LOQ)≤ 15% (≤ 20% at LOQ)≤ 15% (≤ 20% at LOQ)Closeness of agreement among a series of measurements.[3][13]
Throughput ModerateModerateHigh-
Cost LowModerateHigh-

Conclusion and Recommendation

The choice of the optimal analytical method for the quantification of 2-(1-Phenyl-propylamino)-ethanol is contingent upon the specific requirements of the study.

  • HPLC-UV with derivatization is a viable option for quality control environments where cost is a major consideration and high sensitivity is not required. Its primary drawbacks are the additional sample preparation steps and moderate specificity.

  • GC-MS with derivatization provides a significant increase in specificity over HPLC-UV. It is a robust method suitable for purity testing and quantification in relatively clean matrices, but the mandatory derivatization step adds complexity and potential for variability.

  • LC-MS/MS stands out as the superior technique, particularly for bioanalytical applications (e.g., plasma or tissue samples). Its exceptional sensitivity and selectivity, combined with simpler sample preparation and high throughput, make it the method of choice for drug development studies where accuracy and reliability are paramount. While the initial capital investment is higher, the quality of the data and the reduced need for complex sample cleanup often justify the cost.

Ultimately, any chosen method must undergo a rigorous validation process as outlined by regulatory bodies like the ICH and FDA to demonstrate it is fit for its intended purpose.[2][4] This ensures that the data generated is accurate, precise, and trustworthy, forming a solid foundation for scientific and regulatory decision-making.

References

  • Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. (2009). Taylor & Francis Online. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]

  • Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. (2023). Emery Pharma. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]

  • High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. (1987). PubMed. [Link]

  • ICH Q2 Analytical Method Validation. (PowerPoint Presentation). SlideShare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. (2020). Stanford University Mass Spectrometry. [Link]

  • Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. (2021). National Center for Biotechnology Information. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. [Link]

  • 2-(Propylamino)ethanol. PubChem. [Link]

  • Ethanol, 2-(phenylamino)-. NIST WebBook. [Link]

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. (2012). AKJournals. [Link]

  • The determination of phenylpropanolamine hydrochloride. ResearchGate. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science Review. [Link]

  • Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. (2017). National Center for Biotechnology Information. [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2006). Journal of Biomolecular Techniques. [Link]

  • 2-[Phenyl(ethyl)amino]ethanol. ChemBK. [Link]

  • Ethanol, 2-[(phenylmethyl)amino]-. NIST WebBook. [Link]

  • Capillary Gas Chromatographic Determination of Phenylpropanolamine in Pharmaceutical Preparation. (2006). PubMed. [Link]

  • Determination of Phenylpropanolamine in Pharmaceutical Preparations by Second Derivative Spectrophotometry. (2002). ResearchGate. [Link]

Sources

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